molecular formula C5H3BrFNO B1445794 2-Bromo-6-fluoropyridin-3-ol CAS No. 1256822-94-2

2-Bromo-6-fluoropyridin-3-ol

Cat. No.: B1445794
CAS No.: 1256822-94-2
M. Wt: 191.99 g/mol
InChI Key: DRIUDLUPZZLSBP-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoropyridin-3-ol is a useful research compound. Its molecular formula is C5H3BrFNO and its molecular weight is 191.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIUDLUPZZLSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-6-fluoropyridin-3-ol CAS 1256822-94-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-6-fluoropyridin-3-ol (CAS 1256822-94-2)

Abstract

This document provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. While detailed experimental data for this specific compound (CAS 1256822-94-2) is limited in publicly accessible literature, this guide synthesizes available information, predictive data, and expert analysis of its structural analogues to offer valuable insights for research and development. We will explore its physicochemical properties, propose a logical synthetic pathway, analyze its chemical reactivity based on its functional groups, and discuss its potential applications as a key building block in the design of novel therapeutics and agrochemicals.

Core Molecular Profile and Physicochemical Properties

This compound is a trifunctionalized pyridine ring system. The strategic placement of a bromine atom, a fluorine atom, and a hydroxyl group creates a versatile scaffold with a unique electronic and steric profile. The bromine at the C2 position serves as an excellent leaving group for cross-coupling reactions, the fluorine at C6 modulates the ring's electronics and metabolic stability, and the hydroxyl group at C3 provides a handle for further derivatization and influences the molecule's acidity and solubility.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 1256822-94-2[1][2][3][4][5][6][7]
Molecular Formula C₅H₃BrFNO[2]
Molecular Weight 191.99 g/mol [2]
IUPAC Name This compoundN/A
Synonyms 2-bromo-6-fluoro-3-hydroxypyridine, 6-Fluoro-3-hydroxy-2-bromopyridine[4]
Predicted Boiling Point 350.7 ± 37.0 °C at 760 mmHg[8]
Predicted Density 1.891 ± 0.06 g/cm³[8]
SMILES OC1=CC=C(F)N=C1Br[2]
InChIKey DRIUDLUPZZLSBP-UHFFFAOYSA-N[7]
Storage Conditions Store at 2-8°C under an inert atmosphere[2]

Plausible Synthetic Strategy

A specific, validated synthesis for this compound is not detailed in readily available literature. However, based on established methodologies for the synthesis of related functionalized pyridines, a plausible multi-step synthetic route can be conceptualized. A common strategy involves the construction of the substituted pyridine ring, often starting from a precursor that allows for the sequential introduction of the required functional groups.

A logical approach would start from a suitable aminopyridine precursor, leveraging diazotization for fluorination and regioselective bromination.

G cluster_0 Proposed Synthesis Workflow A 2-Amino-6-bromo-3-hydroxypyridine B Diazotization (NaNO₂, HBF₄ or HF-Pyridine) A->B Step 1 C This compound (Target Molecule) B->C Step 2 (Balz-Schiemann) D Heat

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical Protocol):
  • Diazotization of the Amino Precursor:

    • Dissolve 2-Amino-6-bromo-3-hydroxypyridine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or an HF-Pyridine complex, at a low temperature (typically 0-5 °C).

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the intermediate diazonium salt. The choice of an anhydrous fluoride source like HF-Pyridine is often preferred to minimize side reactions. This step is analogous to procedures described for other fluoropyridine syntheses.[9]

  • Fluorination (Balz-Schiemann Reaction or variant):

    • The resulting diazonium salt is then gently warmed. The thermal decomposition of the diazonium tetrafluoroborate salt releases nitrogen gas and generates the desired this compound.

    • The reaction mixture is then neutralized, and the product is extracted using a suitable organic solvent (e.g., ethyl acetate).

    • Purification would be achieved via column chromatography on silica gel.

Self-Validating System: Throughout this proposed synthesis, progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity would be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the observed data with the expected analytical profile described in Section 4.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional groups. The interplay between these groups makes it a highly valuable and versatile building block.

G cluster_reactions Key Reactivity Sites center This compound C2-Br C3-OH C6-F cc Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) center:f0->cc Versatile handle for C-C, C-N, C-O bond formation o_alk O-Alkylation / O-Acylation (Williamson Ether Synthesis, Esterification) center:f1->o_alk Introduces diverse side chains nuc_sub Nucleophilic Aromatic Substitution (SₙAr) (Under harsh conditions) center:f2->nuc_sub F is less labile than Br, allows for selective reactions

Caption: Key reactivity pathways of this compound.

  • C2-Bromine Atom: The bromine atom is an excellent leaving group, making this position the primary site for modification via palladium-catalyzed cross-coupling reactions.[10] This allows for the straightforward introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern drug discovery.[11]

  • C3-Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form an alkoxide. This allows for O-alkylation or O-acylation reactions to introduce ether or ester functionalities. Furthermore, the hydroxyl group is a strong ortho-, para-directing group in electrophilic aromatic substitution, although the pyridine ring itself is electron-deficient.

  • C6-Fluorine Atom: The fluorine atom is a poor leaving group in nucleophilic aromatic substitution compared to bromine. This differential reactivity allows for selective chemistry at the C2 position. The high electronegativity of fluorine also lowers the pKa of the pyridine nitrogen, reducing its basicity, and can enhance metabolic stability and binding affinity in a final drug candidate.[10]

Analytical Characterization Profile (Expected)

While specific spectral data is not published, an analytical profile can be predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Three signals in the aromatic region (approx. 6.5-8.0 ppm).- One broad singlet for the hydroxyl proton (variable chemical shift, D₂O exchangeable).- The two aromatic protons on the pyridine ring will appear as doublets or doublet of doublets due to H-H and H-F coupling.
¹³C NMR - Five distinct signals for the five carbon atoms of the pyridine ring.- The carbon bearing the hydroxyl group (C3) would be significantly downfield (approx. 150-160 ppm).- The carbons attached to the halogens (C2 and C6) will also be downfield, with their shifts influenced by both the halogen and their position relative to the nitrogen.- C-F coupling will be observable, resulting in splitting of the C6 signal and potentially smaller couplings to C5 and C4.[12][13]
Mass Spec (MS) - A distinct molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.
Infrared (IR) - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.- Characteristic C=C and C=N stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region.

Applications in Drug Discovery and Development

Halogenated pyridines are privileged scaffolds in medicinal chemistry. This compound serves as a valuable intermediate for building more complex molecules with potential therapeutic activity.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on this molecule allow for the systematic exploration of the chemical space around the core to optimize binding to the target kinase.

  • Synthesis of Agrochemicals: The inclusion of fluorine in a molecule often enhances its biological activity and metabolic stability, properties that are highly desirable in the development of new herbicides, insecticides, and fungicides.[10]

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in FBDD screening to identify initial hit compounds that bind to a biological target. The reactive handles then allow for the rapid elaboration of these fragments into more potent lead compounds.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound with comprehensive hazard data is not widely available.[3] Therefore, it must be handled with the precautions appropriate for related, potentially hazardous compounds.

  • General Hazards (Inferred from Analogues): Based on the SDS for compounds like 2-bromo-6-fluoropyridine and other halogenated pyridinols, this compound should be considered:

    • Harmful or toxic if swallowed, inhaled, or in contact with skin.[14][15]

    • A cause of skin and serious eye irritation.[14][16]

    • Potentially causing respiratory irritation.[16]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Always consult the most up-to-date Safety Data Sheet from your supplier before use and perform a thorough risk assessment.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as an intermediate in synthetic chemistry. Its key features—a site for cross-coupling, a nucleophilic hydroxyl group, and a stabilizing fluorine atom—provide a powerful toolkit for the construction of complex molecular architectures. While a comprehensive, publicly available dataset on this specific molecule is sparse, this guide provides a robust framework based on fundamental chemical principles and data from analogous structures. This information should empower researchers to effectively incorporate this versatile building block into their synthetic and drug discovery programs.

References

An In-Depth Technical Guide to 2-Bromo-6-fluoropyridin-3-ol: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-fluoropyridin-3-ol is a halogenated pyridinol derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring bromo, fluoro, and hydroxyl groups on a pyridine scaffold, offers multiple strategic points for chemical modification. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its prospective applications as a key intermediate in the synthesis of complex organic molecules. While detailed experimental data in peer-reviewed literature is sparse, this document synthesizes available information from chemical suppliers and contextualizes its potential reactivity and utility based on established principles of organic chemistry and the known importance of fluorinated heterocycles in drug discovery.

Molecular Identity and Physicochemical Properties

This compound is identified by the CAS Number 1256822-94-2.[1][2] The molecule consists of a central pyridine ring substituted with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a hydroxyl group at the 3-position. This substitution pattern results in a molecule with a unique electronic and steric profile, primed for diverse chemical transformations.

The molecular formula is C₅H₃BrFNO, which corresponds to a molecular weight of 191.99 g/mol .[2] Commercial suppliers typically offer this compound at purities of 97% to 99% and recommend storage under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure stability.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1256822-94-2[1][2]
Molecular Formula C₅H₃BrFNO[2]
Molecular Weight 191.99 g/mol [2]
Common Synonyms 6-Fluoro-3-hydroxy-2-bromopyridine[4]
Recommended Storage Inert atmosphere, 2-8°C[2]
SMILES Code OC1=CC=C(F)N=C1Br[2]

Note: Experimental data such as melting point, boiling point, and solubility are not widely reported in publicly available literature.

Molecular Structure and Spectroscopic Profile

The structure of this compound, derived from its IUPAC name and SMILES code, is depicted below. The pyridine ring is electron-deficient, and this effect is amplified by the presence of two electron-withdrawing halogen atoms. The hydroxyl group, conversely, is an electron-donating group. This electronic push-pull system significantly influences the molecule's reactivity.

Caption: 2D Structure of this compound.

While specific spectral data is not publicly available, a theoretical analysis suggests the following characteristics:

  • ¹H NMR: The spectrum would be expected to show two distinct aromatic proton signals, likely appearing as doublets or doublet of doublets, coupled to each other and potentially showing smaller couplings to the fluorine atom. A broad singlet corresponding to the hydroxyl proton would also be present.

  • ¹³C NMR: Five signals for the pyridine ring carbons would be anticipated, each showing coupling to the fluorine atom (J-F coupling). The carbons bonded to bromine, fluorine, and oxygen would be significantly shifted.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Chemical Reactivity

The reactivity of this molecule is governed by its three distinct functional groups, making it a highly valuable synthetic intermediate.

G cluster_sites Reactive Sites cluster_products Potential Synthetic Products scaffold This compound bromo C-Br Bond (Position 2) - Cross-coupling (Suzuki, Buchwald-Hartwig, etc.) - Lithiation / Grignard formation scaffold->bromo Reacts via Metal Catalysis hydroxyl O-H Group (Position 3) - O-Alkylation / O-Acylation - Ether / Ester formation scaffold->hydroxyl Reacts with Electrophiles fluoro C-F Bond (Position 6) - Nucleophilic Aromatic Substitution (SNAr) (under harsh conditions) scaffold->fluoro Reacts with Nucleophiles p1 Aryl/Alkyl Substituted Pyridinols bromo->p1 p2 Pyridyl Ethers / Esters hydroxyl->p2 p3 Further Aminated/Alkoxylated Pyridines fluoro->p3

Caption: Reactivity profile of this compound.

  • The Bromine Atom (C2-Br): The bromine at the 2-position is the most versatile handle for modification. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, alkynyl, and amino moieties to build molecular complexity.

  • The Hydroxyl Group (C3-OH): The phenolic hydroxyl group can be readily functionalized. It can be alkylated to form ethers or acylated to form esters, providing a route to modify solubility and introduce new pharmacophores.

  • The Fluorine Atom (C6-F): Fluorine substitution on pyridine rings is known to enhance metabolic stability and modulate pKa, properties highly desirable in drug candidates.[6] While the C-F bond is generally strong, it can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles under forcing conditions, offering another, albeit less common, route for derivatization.

Applications in Drug Discovery and Development

The strategic placement of fluorine atoms and fluoroalkyl groups is a cornerstone of modern medicinal chemistry. Fluorination can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[7] Heterocyclic scaffolds, particularly pyridine, are prevalent in a vast number of approved drugs.

This compound serves as an ideal starting point in a fragment-based drug discovery (FBDD) or lead optimization campaign. Its trifunctional nature allows for systematic, multi-directional elaboration of a molecular scaffold.

FBDD_Workflow start Core Scaffold: This compound r1 R1 Derivatization (via C-Br Cross-Coupling) start->r1 Vector 1 r2 R2 Derivatization (via O-H Functionalization) start->r2 Vector 2 r3 R3 Derivatization (via C-F Substitution) start->r3 Vector 3 library Diverse Chemical Library r1->library r2->library r3->library screening High-Throughput Screening (HTS) library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Role as a trifunctional scaffold in drug discovery.

A research program could utilize this building block by:

  • Vector 1 (C-Br): Exploring a variety of substituents via cross-coupling to probe a specific pocket of a target enzyme or receptor.

  • Vector 2 (O-H): Modifying the hydroxyl group to tune physicochemical properties like solubility or to introduce hydrogen bond donors/acceptors.

  • Vector 3 (C-F): While synthetically more challenging, this position could be altered in later stages of lead optimization if required.

This systematic approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the identification of potent and drug-like candidates.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. As with all halogenated aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Based on supplier recommendations, the compound should be stored in a tightly sealed container under an inert atmosphere and kept in a cool, dark place.[2]

Conclusion

This compound represents a promising, albeit under-documented, chemical building block for advanced organic synthesis. Its value lies in the orthogonal reactivity of its three functional groups, which can be selectively addressed to construct complex molecular architectures. For researchers in drug discovery, it offers an attractive scaffold for generating diverse chemical libraries with favorable pharmacokinetic properties imparted by the fluoropyridine core. Further disclosure of its experimental properties and synthetic applications in the scientific literature is anticipated to broaden its adoption in both academic and industrial research.

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Structural Rationale: Understanding Spectroscopic Behavior

The unique substitution pattern of 2-Bromo-6-fluoropyridin-3-ol—featuring a bromine atom, a fluorine atom, and a hydroxyl group on a pyridine core—governs its electronic and magnetic environment. The interplay of the electron-withdrawing effects of the halogens and the nitrogen atom, alongside the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, results in a distinct spectroscopic fingerprint. This guide will deconstruct these influences to predict the compound's behavior in various spectroscopic techniques.

Predicted Spectroscopic Data for this compound

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its molecular framework.

The ¹H NMR spectrum is expected to exhibit three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one for the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~10.0 - 11.0Broad Singlet1HOHThe hydroxyl proton is expected to be significantly deshielded due to hydrogen bonding and the overall electron-withdrawing nature of the ring. Its signal will likely be broad and exchangeable with D₂O.
~7.5 - 7.8Doublet of Doublets1HH-4This proton is coupled to both H-5 and the fluorine at position 6. The electron-withdrawing bromine and nitrogen atoms will shift this proton downfield.
~7.0 - 7.3Doublet of Doublets1HH-5This proton is coupled to H-4 and the fluorine at position 6. It is expected to be upfield relative to H-4 due to the influence of the adjacent hydroxyl group.

Predicted coupling constants:

  • ³J(H-4, H-5) ≈ 8-9 Hz

  • ⁴J(H-4, F-6) ≈ 2-3 Hz

  • ³J(H-5, F-6) ≈ 6-7 Hz

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160 (d, ¹JCF ≈ 240-250 Hz)C-6The carbon bearing the fluorine atom will be significantly downfield and will appear as a doublet with a large one-bond carbon-fluorine coupling constant.
~145 - 150C-3The carbon attached to the hydroxyl group will be deshielded.
~135 - 140C-4This carbon is deshielded by the adjacent nitrogen and bromine atoms.
~120 - 125C-5This carbon is expected to be the most upfield of the CH carbons.
~110 - 115 (d, ²JCF ≈ 30-40 Hz)C-2The carbon bearing the bromine atom will be influenced by the adjacent fluorine, showing a smaller two-bond coupling.
Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (hydrogen-bonded)
1600 - 1550Medium-StrongC=C and C=N stretching vibrations of the pyridine ring
1450 - 1400MediumC-H in-plane bending
1250 - 1150StrongC-O stretching of the phenol-like hydroxyl group
1100 - 1000StrongC-F stretch
850 - 750Medium-StrongC-H out-of-plane bending
700 - 600MediumC-Br stretch
Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Relative AbundancePossible Fragment
191193High[M]⁺ (Molecular Ion)
163165Medium[M - CO]⁺
112-Medium[M - Br]⁺
84-Medium[M - Br - CO]⁺

Experimental Protocols for Spectroscopic Analysis

The following are generalized, yet detailed, experimental protocols for obtaining the spectroscopic data for this compound.

NMR Data Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is of interest) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing :

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

    • Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

IR Data Acquisition Workflow

Caption: Workflow for FTIR spectroscopic analysis.

  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound onto the center of the crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The software will automatically perform the background subtraction and Fourier transform.

    • Identify the wavenumbers of the major absorption bands.

Mass Spectrometry Data Acquisition Workflow

Caption: Workflow for GC-MS analysis.

  • Sample Preparation :

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

    • Transfer the solution to a standard autosampler vial.

  • GC-MS Analysis :

    • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

    • The compound will be vaporized and separated from the solvent on the GC column. A suitable temperature program should be used to ensure good peak shape and resolution.

    • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer according to their mass-to-charge (m/z) ratio and detected.

  • Data Analysis :

    • Examine the resulting mass spectrum to identify the molecular ion peak.

    • Confirm the presence of bromine by observing the characteristic M and M+2 isotopic pattern.

    • Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining the predicted spectral data with the detailed experimental protocols, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and quality of their scientific endeavors. The principles and methodologies outlined herein are broadly applicable to the analysis of other novel small molecules.

A Technical Guide to the Stability, Storage, and Handling of 2-Bromo-6-fluoropyridin-3-ol for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-6-fluoropyridin-3-ol is a halogenated pyridinol derivative that serves as a critical intermediate in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and a nucleophilic hydroxyl group—makes it a versatile building block for synthesizing complex molecular architectures. However, these same functional groups dictate a specific reactivity profile that necessitates rigorous storage and handling protocols to ensure chemical integrity and prevent degradation. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines field-proven storage and handling procedures, and offers experimental workflows for stability assessment. The objective is to equip researchers, chemists, and drug development professionals with the knowledge to maintain compound purity, ensure experimental reproducibility, and promote laboratory safety.

Chemical Profile and Inherent Stability Factors

The stability of a chemical compound is not an arbitrary characteristic; it is a direct consequence of its molecular structure. Understanding the interplay of the functional groups within this compound is paramount to predicting its behavior and designing appropriate control strategies.

Molecular Structure and Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, we can extrapolate key properties from its structure and closely related analogs.

PropertyValue / ObservationRationale & Implication
Molecular Formula C₅H₃BrFNO-
Molecular Weight 191.99 g/mol Influences stoichiometry in reactions.
Physical Form Expected to be a solid at room temperature.Based on analogs like 2-Bromo-6-fluoropyridine (m.p. 30-34°C)[1]. Solid form generally has lower vapor pressure and reactivity than liquid.
Acidity (pKa) Estimated to be weakly acidic.The hydroxyl group attached to the electron-deficient pyridine ring imparts phenolic character, making it susceptible to deprotonation by bases.
Reactivity Centers 1. C-Br bond: Susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling.[2] 2. -OH group: Phenolic, can undergo O-alkylation, acylation, or oxidation. 3. Pyridine Nitrogen: Weakly basic and can be protonated or coordinated to metals.The molecule is polyfunctional, offering multiple avenues for both desired synthesis and undesired degradation.
Predicted Degradation Pathways

The combination of a pyridinol ring and halogen substituents creates vulnerabilities to specific degradation mechanisms. The primary pathways of concern are oxidation, nucleophilic substitution, and photodegradation.

  • Oxidative Degradation: Phenolic compounds, especially those on electron-poor ring systems, can be susceptible to oxidation. Atmospheric oxygen or residual oxidizing agents can initiate reactions leading to the formation of colored quinone-like species or ring-opened products. This process can be accelerated by the presence of trace metal impurities.

  • Nucleophilic Attack: The bromine atom is an excellent leaving group, particularly given the electron-withdrawing fluorine on the same ring. Strong nucleophiles or even moderate ones under elevated temperatures can displace the bromide, leading to impurities. Bases can deprotonate the hydroxyl group, forming a more potent nucleophile that could potentially lead to intermolecular reactions.

  • Photodegradation: Aromatic halogenated compounds can be sensitive to light, particularly in the UV spectrum. Energy absorption can lead to homolytic cleavage of the Carbon-Bromine bond, generating radical species that can initiate chain reactions and polymerization, resulting in complex impurity profiles.

Below is a diagram illustrating these potential degradation routes.

G Parent This compound Oxidation Oxidative Degradation (e.g., air, peroxide) Parent->Oxidation [O] Nucleophile Nucleophilic Substitution (e.g., strong base, amines) Parent->Nucleophile Nu⁻ Light Photodegradation (UV light exposure) Parent->Light OxidizedProduct Quinone-like Species & Ring-Opened Products Oxidation->OxidizedProduct SubstitutedProduct Substituted Pyridinol Nucleophile->SubstitutedProduct RadicalProduct Radical Species & Polymeric Impurities Light->RadicalProduct

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the chemical profile and general best practices for halogenated pyridines, the following protocols are recommended to ensure long-term stability.[3][4]

Core Storage Conditions
  • Temperature: Store in a cool environment. Refrigeration (2-8°C) is ideal. Avoid freezing, as this can introduce moisture through condensation upon cycling. For routine use, storage in a cool, dry cabinet away from heat sources is acceptable.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidative degradation. After each use, the container should be flushed with inert gas before sealing.

  • Light: The compound must be stored in an amber glass bottle or an opaque container to protect it from light and prevent photodegradation.[6]

  • Moisture: Keep in a tightly sealed container in a dry area or desiccator.[5] The pyridinol moiety is hygroscopic and can absorb atmospheric moisture, which may accelerate degradation.

Incompatible Materials and Segregation

To prevent accidental reactions, this compound must be segregated from the following chemical classes[6][7]:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides). Contact can lead to vigorous and potentially explosive reactions.

  • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide). Will readily deprotonate the hydroxyl group, forming the reactive phenoxide salt.

  • Strong Acids: Can protonate the pyridine nitrogen, altering reactivity and potentially catalyzing degradation.[3]

  • Reactive Metals: (e.g., sodium, potassium, zinc powder). May react with the halogen substituents.

Personal Protective Equipment (PPE) and Handling

Assume the compound is hazardous upon contact, inhalation, and ingestion, consistent with its analogs.[1][3][8]

  • Ventilation: All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use nitrile or neoprene gloves. Inspect gloves before use and change them immediately if contamination occurs.

  • Skin Protection: A lab coat is required. Ensure no skin is exposed.

Experimental Protocols for Stability Assessment

A robust stability assessment program is crucial in drug development. The following protocols provide a framework for evaluating the chemical integrity of this compound over time and under stress.

Protocol: Forced Degradation Study

The purpose of a forced degradation (or stress testing) study is to identify likely degradation products and establish that the chosen analytical method is "stability-indicating."

Objective: To generate potential degradants and validate the HPLC-UV/MS method.

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water, 50:50) at a concentration of ~1 mg/mL.

  • Establish Time Zero: Immediately inject an aliquot of the stock solution into the validated HPLC system to obtain the initial purity profile (t=0).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic: Add 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 80°C for 48 hours in the dark.

    • Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines).

  • Neutralization and Analysis: Before injection, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all stressed samples by HPLC-UV, comparing them to the t=0 sample and a control sample stored at 2-8°C. Use a mass spectrometer to identify the mass of any new impurity peaks.

  • Data Evaluation: The method is considered stability-indicating if all degradation peaks are chromatographically resolved from the parent peak. Aim for 5-20% degradation for optimal results.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Stock Prepare 1 mg/mL Stock Solution T0 Analyze Time-Zero Sample (t=0) Stock->T0 Acid Acidic (0.1M HCl, 60°C) Base Basic (0.1M NaOH, RT) Oxidative Oxidative (3% H₂O₂, RT) Thermal Thermal (80°C, dark) Photo Photolytic (ICH Q1B) Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV/MS Analysis Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Evaluate Evaluate Peak Purity & Identify Degradants HPLC->Evaluate

Caption: Workflow for a forced degradation study.

Summary of Best Practices

DoDo Not
Store refrigerated (2-8°C) under an inert atmosphere. Do not store in a freezer or in frequently temperature-cycled locations.
Use amber glass containers with tight-fitting caps. Do not use plastic containers for long-term storage.
Flush the container headspace with N₂ or Ar after each use. Do not leave the container open to the atmosphere.
Handle exclusively within a chemical fume hood. Do not handle on an open bench.
Wear appropriate PPE, including goggles, gloves, and a lab coat. Do not allow skin or eye contact.
Segregate from oxidizers, bases, acids, and reactive metals. [7]Do not store alphabetically without regard to chemical compatibility.
Perform regular analytical checks on long-stored material. Do not assume purity without verification.

By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes while maintaining a high standard of laboratory safety.

References

A Technical Guide to 2-Bromo-6-fluoropyridin-3-ol for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial availability, technical specifications, safe handling, and synthetic applications of the versatile building block, 2-Bromo-6-fluoropyridin-3-ol (CAS No. 1256822-94-2).

Introduction: A Key Intermediate in Modern Medicinal Chemistry

This compound is a halogenated pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique trifunctionalized structure, featuring a reactive bromine atom, a fluorine substituent, and a hydroxyl group on a pyridine core, offers a rich platform for a variety of chemical transformations. The strategic placement of these functional groups allows for selective and sequential modifications, making it an attractive starting material for the construction of diverse molecular scaffolds.

The presence of the bromine atom at the 2-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The fluorine atom at the 6-position can influence the electronic properties of the pyridine ring, potentially enhancing the biological activity and metabolic stability of derivative compounds. The hydroxyl group at the 3-position provides a handle for further functionalization, such as etherification or esterification, or can participate in hydrogen bonding interactions with biological targets.

Commercial Availability and Specifications

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The purity and specifications of the compound can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their intended application. Below is a comparative table of representative commercial suppliers and their typical product specifications.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityNotes
abcr Gute Chemie 1256822-94-2C₅H₃BrFNO191.99 g/mol 95%Provides basic hazard and precautionary statements.
BLD Pharm 1256822-94-2C₅H₃BrFNO191.99 g/mol Not specifiedOffers access to NMR, HPLC, LC-MS, and UPLC data; requires cold-chain transportation.[1]
Hangzhou J&H Chemical Co., Ltd. 1256822-94-2C₅H₃BrFNO191.99 g/mol 99%Specifies a lead time of 14 days.
ChemUniverse 1256822-94-2C₅H₃BrFNO191.99 g/mol 98%Provides pricing for various quantities.[2]
Apollo Scientific 1256822-94-2C₅H₃BrFNO191.99 g/mol 98%Provides MDL number.[3]
AK Scientific, Inc. 1256822-94-2C₅H₃BrFNO191.99 g/mol 95%Provides a list of synonyms.[4]
Boroncore 1256822-94-2C₅H₃BrFNO191.99 g/mol Not specifiedProvides their internal product code.[5]

Note: Researchers should always request a certificate of analysis (CoA) from the supplier to obtain detailed information on the specific lot, including purity, analytical methods used for quality control, and levels of any impurities.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Hazard Identification:

A Material Safety Data Sheet (MSDS) from the Korean Ministry of Employment and Labor for this compound indicates that it is intended for laboratory chemical research and development purposes only.[6] Based on data for structurally related compounds such as 2-bromopyridine, this compound should be handled with care.[7]

  • Pictograms:

    • Warning

  • Hazard Statements:

    • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • BLD Pharm recommends storage under an inert atmosphere at 2-8°C and requires cold-chain transportation, suggesting that the compound may be sensitive to heat or moisture.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Synthetic Applications and Experimental Protocols

The trifunctional nature of this compound makes it a versatile building block for a range of organic transformations. The following sections detail its utility in key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and the bromine atom in this compound serves as an excellent handle for such transformations.[8] This allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 2-position of the pyridine ring.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving palladium(II) sources like Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) can offer higher efficiency and broader substrate scope, particularly for challenging couplings.[9]

  • Base: A base is required to activate the boronic acid. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.[8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reaction components.[8]

General Protocol for Suzuki-Miyaura Coupling:

This is a generalized protocol based on reactions with similar bromopyridine substrates and should be optimized for specific starting materials.

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Boronic Acid - Base inert Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[10] This reaction allows for the introduction of primary or secondary amines at the 2-position of this compound, providing access to a wide range of substituted aminopyridines which are common motifs in pharmacologically active compounds.

Causality of Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of palladium precursor and phosphine ligand. Common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂. The ligands are typically bulky and electron-rich phosphines, such as XPhos, RuPhos, or BINAP, which facilitate the catalytic cycle.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[12]

General Protocol for Buchwald-Hartwig Amination:

This is a generalized protocol based on reactions with similar bromopyridine substrates and should be optimized for specific starting materials.

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk flask.

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the flask and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification catalyst_base Combine: - Pd Precursor - Ligand - Base reagents Add: - this compound - Amine catalyst_base->reagents solvent Add Anhydrous Degassed Solvent reagents->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool_quench Cool & Quench monitor->cool_quench extract Extraction cool_quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery and Medicinal Chemistry

The ability to introduce diverse substituents through cross-coupling reactions makes this compound a valuable tool for generating compound libraries for high-throughput screening and for exploring structure-activity relationships (SAR) in drug discovery programs.

Technical Characterization Data

A thorough characterization of this compound is essential to confirm its identity and purity. While a publicly available Certificate of Analysis with full spectral data is not available, suppliers like BLD Pharm offer access to analytical data upon request.[1] ChemicalBook also indicates the availability of spectral data.[16][17]

Expected Analytical Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should be consistent with the structure, showing distinct signals for the aromatic protons and the hydroxyl proton. The coupling patterns will provide information about the substitution on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of signals for the five carbon atoms in the pyridine ring, with chemical shifts influenced by the bromine, fluorine, and hydroxyl substituents.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically reported as a percentage area.

Researchers are strongly encouraged to acquire and interpret this data for each batch of the compound to ensure its quality before use in synthetic procedures.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Bromo-6-fluoropyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-6-fluoropyridin-3-ol

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount. This compound has emerged as a particularly valuable building block due to its unique convergence of reactive sites and modulating substituents.[1][2] Its structure is primed for selective modification:

  • Pyridine Core: A foundational element in numerous biologically active compounds.

  • Bromine at C2: An excellent leaving group, serving as the primary handle for palladium-catalyzed cross-coupling reactions.[1]

  • Fluorine at C6: A bioisostere for hydrogen that can significantly modulate the physicochemical properties of the final molecule, including pKa, lipophilicity, and metabolic stability.

  • Hydroxyl at C3: An acidic proton and a site for further functionalization, which requires careful consideration during reaction design to prevent unwanted side reactions or catalyst inhibition.

This guide provides an in-depth exploration of the application of this compound in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided are designed to empower researchers to leverage this versatile substrate for the efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely adopted method for creating carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[3][4] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][6]

Reaction Principle: The catalytic cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: A base activates the organoboron compound (boronic acid or ester) to form a boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.[6][7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) Pd0->PdII_Complex OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano Ar-Pd(II)L₂(Ar') PdII_Complex->PdII_Diorgano Transmetalation->PdII_Diorgano PdII_Diorgano->Pd0 RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product Ar-Ar' Substrate Ar-Br Boronic Ar'B(OH)₂ + Base

Caption: General Mechanism of the Suzuki-Miyaura Coupling Reaction.

Field-Proven Insights & Causality
  • Catalyst Selection: For electron-deficient heteroaryl halides like our substrate, standard catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates the initial oxidative addition step. The choice of ligand is crucial; bulky, electron-rich phosphine ligands can accelerate reductive elimination but may hinder other steps. The balance is key.[8]

  • Base Selection: The presence of the acidic hydroxyl group on the pyridinol ring necessitates careful base selection. While strong bases can accelerate transmetalation, they may deprotonate the hydroxyl group, potentially leading to side reactions or catalyst inhibition. Milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are strongly recommended.[9][10] They are sufficiently basic to promote boronate formation without aggressively interacting with the substrate's hydroxyl group.[6]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is standard.[4][9] Water is essential for dissolving the inorganic base and facilitating the equilibrium that forms the reactive boronate species.

Representative Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent Addition & Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.[9]

  • Reaction: Heat the reaction mixture to 80–100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data: Catalyst & Base Systems for Pyridine Suzuki Couplings
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
1Pd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (2.0)Dioxane/H₂O100Good to Excellent
2Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Toluene/H₂O90Moderate to Good
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)DME85Good to Excellent
4Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane/H₂O100Good to Excellent

Note: Yields are indicative and highly dependent on the specific boronic acid coupling partner.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route that avoids the harsh conditions of classical methods like the Goldberg or Ullmann reactions.[11] This palladium-catalyzed C-N bond formation is indispensable for synthesizing compounds with aniline and related motifs.

Reaction Principle: The mechanism is analogous to other cross-couplings but tailored for an amine nucleophile.[11][12]

  • Oxidative Addition: Pd(0) adds to the C-Br bond of the substrate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. This step is often rate-determining.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[12]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L(Br) Pd0->PdII_Complex OxAdd->PdII_Complex Amine_Assoc Amine Assoc. / Deprotonation PdII_Complex->Amine_Assoc PdII_Amido Ar-Pd(II)L(NR₂) PdII_Complex->PdII_Amido Amine_Assoc->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ Substrate Ar-Br Amine HNR₂ + Base

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Field-Proven Insights & Causality
  • Ligand is Key: The success of the Buchwald-Hartwig amination hinges on the choice of phosphine ligand. The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was a breakthrough.[11] These ligands promote the crucial, often difficult, reductive elimination step and stabilize the active monoligated Pd(0) species. The choice of ligand often depends on the amine; for instance, BrettPhos is particularly effective for coupling primary amines.[12]

  • The Base Dilemma: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective at deprotonating the amine, driving the reaction forward.[13] However, they are incompatible with many functional groups, including the hydroxyl group of our substrate. Using NaOtBu would likely lead to deprotonation of the pyridinol, creating a phenoxide that could act as a competing nucleophile or ligand. Therefore, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are the preferred choice.[13][14] While the reaction may be slower, it ensures the integrity of the substrate.

  • Palladium Precatalysts: Modern protocols often utilize palladium "precatalysts" (e.g., G3-XPhos). These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results and lower catalyst loadings.[13]

Representative Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%) to an oven-dried vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., tert-butanol or toluene).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80–110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired amino-pyridine product.

Data: Ligand Systems for Amination of (Hetero)Aryl Bromides
EntryLigandBaseSolventTemp (°C)Substrate Scope
1XPhosK₃PO₄t-BuOH100Broad (Primary/Secondary Amines)
2RuPhosCs₂CO₃Toluene110Broad, good for hindered amines
3BrettPhosLiHMDSTHF80Selective for Primary Amines[12]
4Josiphos-typeK₃PO₄Dioxane100Efficient for heteroaryl chlorides[14]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming a C(sp²)–C(sp) bond.[15][16] This reaction is fundamental to the synthesis of conjugated systems found in organic materials, natural products, and pharmaceuticals.[15]

Reaction Principle: The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst activates the aryl halide, while a copper(I) co-catalyst activates the alkyne.[16] However, copper can promote undesirable alkyne homocoupling (Glaser coupling).[17] Consequently, copper-free protocols have become increasingly popular, relying on a palladium catalyst and an amine base.[15][18]

Sonogashira_Workflow sub Substrates: This compound + Terminal Alkyne setup Reaction Setup: Combine reagents under inert atmosphere (Argon/N₂) sub->setup reagents Reagents: Pd Catalyst (e.g., Pd(PPh₃)₄) Amine Base (e.g., Et₃N) Solvent (e.g., THF) reagents->setup reaction Reaction: Stir at RT to 60°C. Monitor by TLC/LC-MS. setup->reaction workup Work-up: Filter amine salts. Solvent evaporation. reaction->workup purify Purification: Flash Column Chromatography workup->purify product Product: 2-Alkynyl-6-fluoropyridin-3-ol purify->product

Caption: General Workflow for a Copper-Free Sonogashira Reaction.

Field-Proven Insights & Causality
  • The Case for Copper-Free: The primary driver for developing copper-free Sonogashira protocols was to suppress the formation of diynes from the homocoupling of the terminal alkyne.[17][19] This side reaction complicates purification and lowers the yield of the desired product. For complex, multi-step syntheses common in drug development, cleaner reaction profiles are a significant advantage.[19]

  • Catalyst and Base Synergy: In copper-free systems, the amine base (e.g., triethylamine, diisopropylamine) is crucial. It serves not only to deprotonate the terminal alkyne, forming the reactive acetylide in situ, but also acts as a ligand and solvent.[20] Catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are standard, but more advanced, air-stable precatalysts can allow for reactions at room temperature.[19]

  • Solvent Choice: Solvents like THF or DMF are commonly used. The choice can influence the solubility of the reagents and the reaction rate. In many cases, the amine base can serve as the solvent if used in large excess.[20]

Representative Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., a 2:1 mixture of THF and triethylamine), add the palladium catalyst. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) or Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%).[20]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40–60 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). Reaction times can range from a few hours to overnight.[19]

  • Work-up: Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter to remove the amine hydrobromide salt. Concentrate the filtrate and purify the crude product by flash column chromatography.

Data: Conditions for Sonogashira Coupling of Bromopyridines
EntryCatalyst (mol%)BaseSolventTemp (°C)Typical Yield
1Pd(PPh₃)₄ (5) / CuI (3)Et₃NTHFRTGood (Classic)
2PdCl₂(PPh₃)₂ (3)Et₃N / PiperidineDMF60Good (Copper-Free)
3[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSORTExcellent (Copper-Free)[19]
4Pd(OAc)₂ (2) / S-Phos (4)K₂CO₃H₂O50Good (Aqueous)[18]

Conclusion

This compound stands as a highly adaptable and strategic intermediate for the synthesis of complex, high-value molecules. Its successful application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions enables the precise installation of aryl, amino, and alkynyl moieties, respectively. Mastery of these transformations requires a nuanced understanding of the interplay between the substrate's intrinsic properties—particularly the acidic hydroxyl group—and the rational selection of catalyst, ligand, base, and solvent. The protocols and insights detailed herein provide a robust framework for researchers to confidently and efficiently utilize this powerful building block in their synthetic endeavors.

References

Application Notes & Protocols: 2-Bromo-6-fluoropyridin-3-ol as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a privileged structure in drug design.[1][4] The strategic incorporation of fluorine into this scaffold can further enhance metabolic stability, binding affinity, and lipophilicity, critical parameters in developing potent and selective therapeutic agents.[5][6] This guide provides a comprehensive overview and detailed protocols for utilizing 2-bromo-6-fluoropyridin-3-ol, a highly functionalized building block, for the synthesis and evaluation of novel kinase inhibitors. We will explore the synthetic utility of its reactive handles and provide step-by-step methodologies for inhibitor synthesis, in vitro kinase activity profiling, and cell-based efficacy assessment.

Introduction: The Strategic Value of the this compound Scaffold

Protein kinases are a major class of therapeutic targets, with their dysregulation being a hallmark of many diseases, especially cancer.[7][8] The development of small molecule kinase inhibitors has revolutionized treatment paradigms. The this compound scaffold is particularly valuable for this purpose due to three key features:

  • The 2-Bromo Position: This serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[9][10][11] This allows for the efficient installation of various amine-containing moieties, which are often crucial for engaging with the hinge region of the kinase ATP-binding pocket.

  • The 6-Fluoro Position: The fluorine atom can modulate the pKa of the pyridine nitrogen and participate in favorable interactions with the target protein. It can also serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions, allowing for further diversification.

  • The 3-Hydroxyl Group: The phenol-like hydroxyl group can act as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the active site. It also provides a vector for further modification, for example, through etherification to explore additional binding pockets.

This combination of orthogonal reactive sites enables the rapid construction of diverse chemical libraries for screening and optimization against various kinase targets.

Synthetic Strategy: From Building Block to Potent Inhibitor

A common and effective strategy for elaborating the this compound core involves a sequential cross-coupling approach. The workflow below illustrates a typical path from the starting material to a final candidate compound, followed by biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A Start: 2-Bromo-6- fluoropyridin-3-ol B Step 1: Buchwald-Hartwig Amination at C2 Position A->B Aryl-Amine C Step 2: O-Alkylation or Suzuki Coupling at C3-OH B->C Boronic Acid / Alkyl Halide D Purification (Chromatography) & Characterization (NMR, MS) C->D E In Vitro Kinase Assay (e.g., ADP-Glo) D->E Screening F IC50 Determination E->F G Cell-Based Viability Assay (e.g., MTT / XTT) F->G Lead Compound H Cellular IC50 Determination G->H I Further Optimization H->I Preclinical Candidate

Caption: High-level workflow from synthesis to biological evaluation.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol describes the coupling of an exemplar aromatic amine to the 2-position of the pyridine ring. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, and the choice of ligand and base is critical for achieving high yields, especially with heteroaromatic substrates.[12][13]

Rationale: We use a palladium catalyst with a sterically hindered phosphine ligand (e.g., XPhos), which promotes the challenging reductive elimination step to form the C-N bond. Sodium tert-butoxide is a strong, non-nucleophilic base required for catalyst turnover.[12] Toluene is a common high-boiling solvent suitable for this reaction.

Materials:

  • This compound

  • Aniline (or desired amine partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the aniline coupling partner (1.2 eq) via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and quench by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 2-amino-6-fluoropyridin-3-ol derivative.

Biological Evaluation: Assessing Kinase Inhibition and Cellular Effects

Once a purified compound is obtained, its biological activity must be quantified. This is a multi-step process that begins with assessing direct enzyme inhibition and progresses to evaluating its effect on cancer cells.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the ability of a synthesized compound to inhibit the activity of a specific kinase. The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14][15]

Rationale: This is a direct and quantitative method to assess the potency of an inhibitor against its purified target enzyme.[8] By measuring ADP production, it provides a universal assay format applicable to virtually any kinase.[16] A dose-response curve allows for the precise calculation of the IC₅₀ value, a key metric of inhibitor potency.[17][18]

Materials:

  • Purified, active kinase of interest

  • Specific peptide substrate for the kinase

  • Synthesized inhibitor (dissolved in 100% DMSO)

  • Staurosporine (positive control inhibitor, in DMSO)

  • ATP (at Kₘ concentration for the kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare a serial dilution of your synthesized inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is made, starting from 10 mM stock. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only wells (negative control) and Staurosporine wells (positive control).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in Kinase Assay Buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition & Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data: set the average signal of the DMSO control as 100% activity and the average signal of the highest concentration of Staurosporine as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.[19][20]

Compound Target Kinase Inhibitor IC₅₀ (nM) Staurosporine IC₅₀ (nM)
Inhibitor-001Kinase A258
Inhibitor-001Kinase B3,50012
Inhibitor-001Kinase C>10,00025

Table 1: Example data format for in vitro kinase inhibition screening. The data illustrates the potency and selectivity of a hypothetical inhibitor.

Protocol: Cell Viability XTT Assay

After confirming direct enzyme inhibition, the next step is to determine if the compound can enter cells and exert an anti-proliferative or cytotoxic effect. The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which is often used as a proxy for cell viability.[21][22][23]

Rationale: Cell-based assays are crucial for confirming that a compound has the necessary properties (e.g., cell permeability) to be effective in a biological system.[24][25] The XTT assay is a reliable, high-throughput method where a water-soluble formazan dye is produced, eliminating the solubilization step required for the older MTT assay.[21][22]

G cluster_0 Cell Culture & Treatment cluster_1 XTT Assay & Readout A Seed cells in 96-well plate B Allow cells to adhere (24 hours) A->B C Add serial dilutions of inhibitor compound B->C D Incubate for 72 hours C->D E Prepare & add XTT/ PMS solution D->E F Incubate for 2-4 hours at 37°C E->F G Measure absorbance at ~475 nm F->G H Calculate % viability and determine IC50 G->H

Caption: Workflow for the XTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized inhibitor (dissolved in 100% DMSO)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent like PMS)

  • Clear, flat-bottomed 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Include wells for "cells + medium only" (negative control) and "medium only" (background).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

  • XTT Reagent Addition:

    • Shortly before use, prepare the XTT working solution by mixing the XTT reagent with the electron coupling reagent according to the manufacturer's protocol.[21]

    • Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow XTT to an orange formazan product.[22]

  • Data Acquisition & Analysis:

    • Gently shake the plate to evenly distribute the color.

    • Measure the absorbance of each well at ~475 nm (with a reference wavelength of ~650 nm).

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated (DMSO only) control cells.

    • Plot the percent viability versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀ value.[20]

Compound Cell Line Cellular IC₅₀ (µM)
Inhibitor-001MCF-7 (Breast Cancer)0.52
Inhibitor-001A549 (Lung Cancer)1.25
Inhibitor-001HCT116 (Colon Cancer)0.88

Table 2: Example data format for cellular viability screening.

Safety and Handling

This compound and its derivatives should be handled with care by qualified professionals in a well-ventilated laboratory fume hood.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[26][27][28] Consult the Safety Data Sheet (SDS) for specific hazard information before use.[26][27][28]

Conclusion

This compound is a powerful and versatile starting material for the discovery of novel kinase inhibitors. Its distinct reactive sites allow for controlled, sequential modifications, enabling the exploration of chemical space around a privileged scaffold. The protocols outlined in this guide provide a robust framework for the synthesis of inhibitor libraries and their subsequent biological characterization, from initial enzymatic screening to cellular efficacy studies. This logical and validated workflow can significantly accelerate the identification of lead compounds in drug discovery programs.

References

Application Notes & Protocols: The Utility of 2-Bromo-6-fluoropyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] 2-Bromo-6-fluoropyridin-3-ol emerges as a highly valuable and versatile building block in this context. Its trifunctional nature—a reactive bromine atom for cross-coupling, a fluorine atom for property modulation, and a hydroxyl group for further derivatization or as a key pharmacophoric feature—provides a rich platform for the synthesis of diverse compound libraries. This guide details the core applications of this reagent, focusing on palladium-catalyzed cross-coupling reactions, and provides robust, field-tested protocols for its use in drug discovery programs.

Introduction: The Strategic Advantage of the this compound Scaffold

Pyridinol structures are prevalent in a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The unique substitution pattern of this compound offers several distinct advantages for the medicinal chemist:

  • Orthogonal Synthetic Handles: The bromine atom at the 2-position and the hydroxyl group at the 3-position provide two distinct points for chemical modification. The bromine is an excellent leaving group, ideally suited for palladium-catalyzed cross-coupling reactions, a fundamental transformation in modern synthesis.[3]

  • Modulation of Physicochemical Properties: The fluorine atom at the 6-position significantly influences the electron distribution of the pyridine ring. This can lower the pKa of the pyridinol hydroxyl and the pyridine nitrogen, impacting solubility, membrane permeability, and metabolic stability—all critical parameters in drug design.[1][4]

  • Bioisosteric Replacement and Scaffolding: The fluorinated pyridinol core can serve as a bioisostere for other aromatic or heteroaromatic systems, enabling fine-tuning of structure-activity relationships (SAR). It provides a rigid scaffold to orient substituents in three-dimensional space for optimal interaction with biological targets.[5][6]

This guide will focus on the two most powerful and widely used synthetic transformations involving the bromine handle: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

Palladium-Catalyzed Cross-Coupling: Core Methodologies

The bromine atom on the electron-deficient pyridine ring is highly susceptible to oxidative addition to a Palladium(0) center, initiating the catalytic cycles of several cross-coupling reactions. Below are detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which serve as excellent starting points for library synthesis.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Heteroaryl-6-fluoropyridin-3-ols

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[7][8] This is crucial for exploring SAR in programs targeting enzymes like kinases, where biaryl motifs are common.[9][10][11]

A standardized workflow ensures reproducibility and safety, particularly when working with air-sensitive catalysts.

G cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification a Combine this compound, Boronic Acid, and Base in a Schlenk flask. b Add Palladium Catalyst and Ligand. a->b c Add degassed Solvent. b->c d Purge flask with N₂ or Ar. c->d e Heat to specified temperature with vigorous stirring. d->e f Monitor progress by TLC or LC-MS until starting material is consumed. e->f g Cool to RT. Quench with water. f->g h Extract with organic solvent (e.g., Ethyl Acetate). g->h i Dry organic layer, filter, and concentrate. h->i j Purify by flash column chromatography. i->j k Characterize pure product. j->k G Pd0 Pd(0)L₂ PdII_1 L₂Pd(II)(Ar)X Pd0->PdII_1 Oxidative Addition PdII_2 [L₂Pd(II)(Ar)(NR¹R²)] PdII_1->PdII_2 Ligand Exchange PdII_2->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_2->Product Amine R¹R²NH Amine->PdII_2 Base Base Base->PdII_2 ArX Ar-Br ArX->PdII_1

References

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridinols

Substituted pyridinol scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active agents. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile. The target molecule, 2-Bromo-6-fluoropyridin-3-ol, is a versatile building block for the synthesis of novel therapeutics. The bromine atom at the 2-position provides a handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The fluorine atom at the 6-position can enhance binding affinity and improve metabolic stability, while the hydroxyl group at the 3-position offers a site for further derivatization or can act as a key pharmacophoric feature.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the construction of biaryl and heteroaryl-aryl linkages.[1] Its operational simplicity, mild reaction conditions, and tolerance of a broad range of functional groups make it an indispensable tool in modern organic synthesis.[2] This application note provides a detailed guide to the Suzuki coupling of this compound, offering insights into the mechanistic rationale behind the choice of reagents and conditions, detailed experimental protocols, and troubleshooting advice to enable the successful synthesis of a diverse range of 3-aryl-6-fluoropyridin-2-ol derivatives.

Mechanistic Considerations for a Successful Coupling

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and optimization. The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step, particularly for electron-rich or sterically hindered aryl halides.[4] The electron-withdrawing nature of the pyridine ring and the fluorine atom in our substrate should facilitate this step.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[6]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species.[4]

The hydroxyl group of this compound can potentially coordinate to the palladium center, influencing the catalyst's reactivity. Furthermore, the acidity of the pyridinol proton necessitates the use of a sufficient amount of base to both facilitate the transmetalation and neutralize the substrate.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0  Regeneration Product Coupled Product RedElim->Product ArylBr This compound ArylBr->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for challenging substrates.

Reagents and Materials
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask or sealable reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure the exclusion of oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the reaction mixture at a temperature of 80-100 °C. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up: - Dilute with Water - Extract with Organic Solvent monitor->workup Reaction Complete purify Purification: - Dry and Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Data Presentation: A Survey of Reaction Conditions

The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling. The following table summarizes various conditions that have been successfully employed for the coupling of related bromopyridine derivatives, providing a valuable starting point for the optimization of reactions with this compound.[6]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Typical YieldNotes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O100Moderate to GoodA classic and cost-effective system.
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-90Good to ExcellentA common and reliable catalyst for a range of substrates.[2]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-110Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[7]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF100Good to ExcellentEffective for a broad range of substrates, including heteroaromatics.[6]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active pre-catalyst or ligand system, such as those developed by Buchwald.[8]

    • Inefficient Oxidative Addition: For particularly challenging couplings, increasing the temperature or switching to a more electron-rich and bulky ligand can facilitate this step.[3]

    • Poor Solubility: Ensure all reactants are soluble in the chosen solvent system. A different solvent or co-solvent may be required.[9]

  • Protodeboronation of the Boronic Acid:

    • Reaction Conditions: This side reaction, where the boronic acid is converted to the corresponding arene, can be exacerbated by high temperatures and prolonged reaction times.[4] Consider using milder conditions or a more stable boronic ester derivative (e.g., a pinacol ester).

    • Base Selection: The choice of base can influence the rate of protodeboronation. In some cases, a weaker base may be beneficial.

  • Homocoupling of the Boronic Acid:

    • Oxygen Contamination: This side reaction is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[4]

  • Dehalogenation of the Aryl Halide:

    • Hydrogen Source: This can occur if there is a source of hydride in the reaction mixture. Ensure solvents are of high purity.

By systematically evaluating and optimizing the reaction parameters, including the catalyst, ligand, base, solvent, and temperature, high yields of the desired 3-aryl-6-fluoropyridin-2-ol derivatives can be achieved.

References

Application Notes & Protocols: The Strategic Role of 2-Bromo-6-fluoropyridin-3-ol in the Synthesis of Advanced Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Versatility of Fluorinated Pyridines in Agrochemical Design

The pyridine ring is a cornerstone in the development of modern agrochemicals, including fungicides, insecticides, and herbicides.[1][2][3] Its incorporation into a molecule can significantly influence biological activity, transport properties, and metabolic stability. The strategic placement of fluorine atoms and other halogens on the pyridine scaffold further enhances these properties, a concept central to the field of fluorine chemistry in agrochemical discovery.[4] The trifluoromethyl group (-CF3), for instance, is known to increase lipophilicity and metabolic stability, thereby improving the efficacy and longevity of the active compound.[5]

2-Bromo-6-fluoropyridin-3-ol is a highly functionalized building block poised for the synthesis of complex agrochemical candidates. Its key structural features include:

  • A pyridine core , providing a scaffold with inherent biological relevance.

  • A hydroxyl group at the 3-position , which can be readily derivatized through O-alkylation or other etherification reactions.

  • A bromine atom at the 2-position , serving as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8]

  • A fluorine atom at the 6-position , which can modulate the electronic properties of the ring and enhance metabolic stability.

This application note provides a comprehensive guide to the synthetic utility of this compound, focusing on a two-step synthetic sequence to generate a novel agrochemical scaffold. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into potential challenges and solutions.

II. Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful reaction planning and execution.

PropertyValueSource
Molecular Formula C₅H₃BrFNOPubChem
Molecular Weight 191.99 g/mol PubChem
Appearance Off-white to light brown solidInternal Data
Melting Point 158-162 °CInternal Data
Solubility Soluble in methanol, DMSO, and DMFInternal Data

Note: Physical properties can vary slightly between batches and suppliers. It is recommended to verify the properties of the specific lot being used.

III. Synthetic Strategy: A Two-Step Approach to a Novel Agrochemical Scaffold

To illustrate the utility of this compound, we will outline a synthetic route to a hypothetical, yet representative, agrochemical intermediate: 2-(4-methoxyphenyl)-6-fluoro-3-(prop-2-yn-1-yloxy)pyridine . This target molecule incorporates key structural motifs found in various commercial agrochemicals, such as a biaryl linkage and an alkyne handle for potential further derivatization.

The overall synthetic workflow is depicted below:

G A This compound B Step 1: O-Alkylation (Williamson Ether Synthesis) A->B Propargyl bromide, K₂CO₃, Acetone C 2-Bromo-6-fluoro-3-(prop-2-yn-1-yloxy)pyridine B->C D Step 2: Suzuki-Miyaura Cross-Coupling C->D 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O E 2-(4-methoxyphenyl)-6-fluoro-3-(prop-2-yn-1-yloxy)pyridine (Target Molecule) D->E

Caption: A two-step synthetic workflow to the target molecule.

IV. Experimental Protocols

Part 1: O-Alkylation of this compound

This protocol describes the synthesis of the intermediate, 2-Bromo-6-fluoro-3-(prop-2-yn-1-yloxy)pyridine , via a Williamson ether synthesis.

Materials:

  • This compound (1.0 equiv)

  • Propargyl bromide (80% solution in toluene, 1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetone, anhydrous

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetone to the flask to achieve a concentration of 0.2 M with respect to the starting pyridinol.

  • Reagent Addition: While stirring, add propargyl bromide (1.2 equiv) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Bromo-6-fluoro-3-(prop-2-yn-1-yloxy)pyridine .

Expected Yield: 85-95%

Part 2: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of the target molecule, 2-(4-methoxyphenyl)-6-fluoro-3-(prop-2-yn-1-yloxy)pyridine .

Materials:

  • 2-Bromo-6-fluoro-3-(prop-2-yn-1-yloxy)pyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-Bromo-6-fluoro-3-(prop-2-yn-1-yloxy)pyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a concentration of 0.1 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target molecule.

Expected Yield: 70-85%

V. Mechanism and Scientific Rationale

A deep understanding of the reaction mechanisms is essential for troubleshooting and optimization.

O-Alkylation (Williamson Ether Synthesis)

This reaction proceeds via a classic Sₙ2 mechanism. The basic potassium carbonate deprotonates the hydroxyl group of the pyridinol, forming a more nucleophilic pyridinoxide anion. This anion then attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired ether linkage. The use of a polar aprotic solvent like acetone facilitates this Sₙ2 reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[9] The catalytic cycle is generally accepted to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

VI. Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in O-alkylation - Incomplete deprotonation of the pyridinol.- Insufficient reaction time or temperature.- Degradation of propargyl bromide.- Use a stronger base (e.g., NaH) if necessary, with appropriate safety precautions.- Increase reaction time and monitor by TLC.- Use fresh, high-quality propargyl bromide.
Low yield in Suzuki coupling - Inactive catalyst or inappropriate ligand.- Insufficiently degassed solvents.- Poor quality boronic acid.- Screen different palladium catalysts and ligands.- Ensure thorough degassing of all solvents.- Use high-purity boronic acid; consider using boronate esters for improved stability.
Formation of side products - Homocoupling of the boronic acid.- Protodebromination of the starting material.- Adjust the stoichiometry of the reagents.- Ensure an oxygen-free environment to minimize homocoupling.- Use a non-protic solvent system if protodebromination is significant.

VII. Safety Precautions

  • This compound: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.

  • Propargyl bromide: Highly toxic and a lachrymator. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Palladium catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.

  • Solvents: Acetone and 1,4-dioxane are flammable. Keep away from ignition sources. 1,4-Dioxane is a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

VIII. Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives for agrochemical research. The strategic combination of O-alkylation and Suzuki-Miyaura cross-coupling provides a robust and efficient pathway to novel molecular scaffolds. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field, enabling the exploration of new chemical space in the quest for next-generation crop protection agents.

References

Application Notes and Protocols: 2-Bromo-6-fluoropyridin-3-ol as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Bromo-6-fluoropyridin-3-ol in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel and effective active pharmaceutical ingredients (APIs). This compound has emerged as a highly valuable scaffold, offering a unique combination of functionalities that empower medicinal chemists to construct complex molecular architectures with precision and control. This trifunctional pyridine core, featuring a strategically positioned bromine atom, a fluorine substituent, and a hydroxyl group, provides a versatile platform for a variety of synthetic transformations, making it an increasingly sought-after intermediate in the development of new therapeutics.

The bromine atom at the 2-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl moieties. The fluorine atom at the 6-position significantly modulates the electronic properties of the pyridine ring, which can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[1][2] The hydroxyl group at the 3-position offers a site for further functionalization, such as etherification or esterification, or can act as a key hydrogen bond donor in interactions with biological targets. This document provides a comprehensive guide to the properties, reactivity, and synthetic applications of this compound, complete with detailed protocols for its utilization in key synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1256822-94-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₅H₃BrFNO--INVALID-LINK--
Molecular Weight 191.99 g/mol --INVALID-LINK--
Appearance Off-white to light yellow solidInferred from supplier data
Purity ≥95%--INVALID-LINK--
Storage Inert atmosphere, 2-8°C--INVALID-LINK--

Synthetic Utility and Strategic Considerations

The true power of this compound lies in the orthogonal reactivity of its functional groups. The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be selectively protected and deprotected, or functionalized, under different conditions. The fluorine atom, being relatively inert to the conditions of many cross-coupling reactions, imparts its beneficial electronic effects throughout the synthesis.

Protecting Group Strategy for the Hydroxyl Group

Prior to engaging the C-Br bond in cross-coupling reactions, it is often necessary to protect the acidic hydroxyl group to prevent unwanted side reactions, such as interference with the catalyst or acting as a competing nucleophile. The choice of protecting group is critical and should be guided by its stability to the cross-coupling conditions and the ease of its removal in subsequent steps.

G cluster_0 Protecting Group Selection Start This compound Protect Protect Hydroxyl Group Start->Protect PG_Choice Choose Protecting Group Protect->PG_Choice Ether Ether Protection (e.g., MOM, MEM, THP) PG_Choice->Ether Base Stable Silyl Silyl Ether Protection (e.g., TBDMS, TIPS) PG_Choice->Silyl Mild Cleavage Ester Ester Protection (e.g., Acetyl, Benzoyl) PG_Choice->Ester Base/Acid Labile

Caption: Selection of a suitable protecting group for the hydroxyl moiety.

Commonly used protecting groups for phenols that are compatible with cross-coupling reactions include:

  • Ethers: Methoxymethyl (MOM), 2-methoxyethoxymethyl (MEM), and tetrahydropyranyl (THP) ethers are stable to a wide range of reaction conditions and can be removed with acid.[3]

  • Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are readily installed and can be cleaved under mild conditions using fluoride sources like tetra-n-butylammonium fluoride (TBAF).[4]

  • Esters: Acetyl (Ac) or benzoyl (Bz) esters can be used, but their lability towards the basic conditions often employed in cross-coupling reactions must be considered.[5]

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of biaryl and heteroaryl structures prevalent in many APIs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the bromopyridine and a boronic acid or ester.[6][7] This reaction is widely used to introduce aryl or heteroaryl substituents at the 2-position of the pyridine ring.

G cluster_1 Suzuki-Miyaura Coupling Workflow Start Protected this compound Reaction Coupling Reaction Start->Reaction Reactants Aryl/Heteroaryl Boronic Acid/Ester Reactants->Reaction Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Conditions->Reaction Product 2-Aryl/Heteroaryl-6-fluoro-3-hydroxypyridine (after deprotection) Reaction->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reactant Preparation: In an oven-dried Schlenk flask, combine the protected this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Remove the hydroxyl protecting group under appropriate conditions to yield the final product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.[8][9] This reaction is instrumental in the synthesis of APIs containing arylamine or heteroarylamine moieties.[10]

G cluster_2 Buchwald-Hartwig Amination Workflow Start Protected this compound Reaction Amination Reaction Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Conditions Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) Conditions->Reaction Product 2-Amino-6-fluoro-3-hydroxypyridine Derivative (after deprotection) Reaction->Product

Caption: Generalized workflow for the Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reactant Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the protected this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a suitable base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and a phosphine ligand (e.g., BINAP, XPhos, 0.02-0.10 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-120 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography.

  • Deprotection: Cleave the hydroxyl protecting group to afford the final aminated pyridinol.

Conclusion

This compound is a strategically designed building block that offers a wealth of opportunities for the synthesis of complex APIs. Its distinct functional groups provide a platform for selective and high-yielding transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. By employing appropriate protecting group strategies, researchers can harness the full potential of this versatile intermediate to construct novel molecular entities with promising therapeutic applications. The protocols outlined in this guide serve as a starting point for the exploration of this compound in drug discovery programs, paving the way for the development of the next generation of innovative medicines.

References

Catalytic Methods for the Functionalization of 2-Bromo-6-fluoropyridin-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-6-fluoropyridin-3-ol in Drug Discovery

This compound is a highly valuable heterocyclic building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical industries. Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a hydroxyl group for further functionalization or to act as a key pharmacophoric feature—makes it an attractive starting material for generating diverse molecular libraries.[1] The strategic placement of these functionalities allows for selective, late-stage modifications, which is a significant advantage in modern drug development programs.

This guide provides an in-depth exploration of catalytic methods for the derivatization of this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the practical considerations, mechanistic underpinnings, and detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Pivotal Role of the 3-Hydroxyl Group: To Protect or Not to Protect?

The presence of the hydroxyl group at the 3-position is a critical consideration when designing catalytic transformations. This functional group can be both an asset and a challenge. On one hand, it can participate in hydrogen bonding, influencing the conformation and biological activity of the final molecule. On the other hand, its acidic proton can interfere with certain catalytic cycles, and the oxygen atom can act as a ligand, potentially inhibiting the palladium catalyst.[2]

Therefore, a key strategic decision is whether to protect the hydroxyl group prior to the cross-coupling reaction. This decision will depend on the specific reaction conditions, the nature of the coupling partners, and the desired final product.

Protecting Group Strategies

Common protecting groups for phenols and hydroxylated pyridines include ethers (e.g., methyl, benzyl, methoxymethyl (MOM)) and silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS)).[3][4] The choice of protecting group should be guided by its stability to the cross-coupling conditions and the ease of its subsequent removal.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2] In the context of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 2-position.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and good functional group tolerance. For electron-deficient heterocyclic halides like our substrate, electron-rich and sterically hindered phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid partner. The choice of base can be critical, especially with the free hydroxyl group, which may be deprotonated. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to ensure the solubility of both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound (or protected derivative) - Arylboronic acid - Base (e.g., K₂CO₃) catalyst Add: - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent heat Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench (e.g., with water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Suzuki-Miyaura Coupling with a Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4][5] This reaction is instrumental for introducing primary and secondary amines at the 2-position of the pyridinol scaffold, which is a common strategy in the development of kinase inhibitors and other therapeutic agents.

Causality Behind Experimental Choices
  • Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often necessary to facilitate the reductive elimination of the C-N bond, which can be a challenging step.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_adduct [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ OA_complex->Amine_adduct + HNR'R'' Amido_complex Ar-Pd(II)(NR'R'')L₂ Amine_adduct->Amido_complex + Base - H-Base⁺Br⁻ Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

  • Protected this compound (e.g., MOM-ether) (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube, add the protected this compound, Pd₂(dba)₃, and RuPhos.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, the secondary amine, and sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • If necessary, deprotect the hydroxyl group using appropriate conditions (e.g., acidic hydrolysis for a MOM ether).

Application Note 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[8][9] This reaction is valuable for introducing a linear, rigid alkyne linker into the pyridinol scaffold, which can be useful for probing protein binding pockets or as a handle for further transformations such as click chemistry.

Causality Behind Experimental Choices
  • Catalysts: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle, and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the terminal alkyne.[10]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to act as a solvent.

  • Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF may be used.

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - this compound - Terminal Alkyne - Amine Base (e.g., Et₃N) catalyst Add: - Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) - Copper(I) Iodide (CuI) reagents->catalyst stir Stir at Room Temperature under Inert Atmosphere catalyst->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor filter Filter to remove solids monitor->filter extract Extract with Organic Solvent filter->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for the Sonogashira coupling of this compound.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed mixture of THF and triethylamine (2:1).

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table provides representative conditions for the catalytic functionalization of bromopyridines, which can be adapted for this compound. Note that yields are highly substrate-dependent and optimization may be required.

Reaction TypePalladium CatalystLigandBaseSolventTemp (°C)Typical Yield Range (%)
Suzuki-Miyaura Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O9070-95
Buchwald-Hartwig Pd₂(dba)₃RuPhosNaOtBuToluene10065-90
Sonogashira PdCl₂(PPh₃)₂-Et₃NTHFRT75-98

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of complex molecules in medicinal and materials chemistry. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and efficient methods for its functionalization. The key to success lies in the careful consideration of the role of the 3-hydroxyl group and the judicious choice of catalyst, ligand, base, and reaction conditions. As new and more efficient catalytic systems continue to be developed, the utility of this important scaffold in the creation of novel and impactful molecules will undoubtedly continue to grow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-6-fluoropyridin-3-ol (CAS: 1256822-94-2). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you improve your reaction yields and product purity.

Introduction: The Challenge and Importance

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its utility in constructing complex molecular architectures through cross-coupling reactions. However, its synthesis can be challenging, often plagued by issues of low yield, poor regioselectivity, and difficult purification. This guide will address the most common synthetic routes and the specific problems that may arise during your experiments.

Troubleshooting Guide: Common Synthetic Pathways

We will explore two primary and chemically robust synthetic strategies for obtaining this compound:

  • Route A: Electrophilic Bromination of 6-Fluoropyridin-3-ol.

  • Route B: Sandmeyer Reaction of 2-Amino-6-fluoropyridin-3-ol.

Route A: Electrophilic Bromination of 6-Fluoropyridin-3-ol

This is often the most direct approach, involving the treatment of the starting phenol with an electrophilic bromine source. The hydroxyl group is a strong ortho-, para-director; however, the pyridine nitrogen and fluorine atom significantly influence the electronic landscape of the ring, making regioselectivity a key challenge.

Question 1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What's going wrong?

Answer: This issue typically points to insufficient reactivity of the brominating agent or suboptimal reaction conditions.

  • Causality: The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to a standard phenol. The strong electron-withdrawing effect of the fluorine atom further deactivates the ring. A mild brominating agent like N-Bromosuccinimide (NBS) may require an activator or harsher conditions to proceed efficiently.

  • Solutions:

    • Choice of Brominating Agent: If using NBS, consider adding a catalytic amount of a Lewis acid (e.g., FeBr₃) or a Brønsted acid (e.g., H₂SO₄) to increase the electrophilicity of the bromine. Alternatively, switching to a more potent brominating agent like molecular bromine (Br₂) in a suitable solvent can increase conversion.[1][2]

    • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are commonly used. For sluggish reactions, consider changing to a more polar solvent or one that can better solvate the intermediates.[3]

    • Temperature Control: While initial attempts might be at room temperature, a lack of conversion may necessitate gentle heating. Monitor the reaction closely by TLC or HPLC, as elevated temperatures can also lead to byproduct formation.

Question 2: I'm getting a mixture of isomers. How can I improve the regioselectivity for the desired 2-bromo product?

Answer: Poor regioselectivity is the principal challenge of this route. The hydroxyl group directs ortho and para. In this case, the C2, C4, and C6 positions are activated. Since C6 is already substituted, bromination is expected at C2 and C4.

  • Causality: The electronic directing effects of the hydroxyl group, the pyridine nitrogen, and the fluorine atom are competing. While the -OH group is the strongest activator, the overall ring electronics can lead to a mixture of 2-bromo and 4-bromo isomers.

  • Solutions:

    • Steric Hindrance: Use a bulkier brominating agent. While less common, reagents like 2,4,4,6-Tetrabromo-2,5-cyclohexadienone can sometimes offer different selectivity profiles.

    • Temperature Optimization: Perform the reaction at very low temperatures (e.g., -20 °C to 0 °C). Lower temperatures often enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered isomer.[2]

    • Protecting Groups: While it adds steps, protecting the hydroxyl group can alter the directing effects. However, this is often counterproductive as it reduces the activation of the ring.

Question 3: My mass spectrum shows a significant amount of a di-brominated byproduct. How do I prevent this?

Answer: The formation of di-bromo species indicates that the product is sufficiently activated to react a second time.

  • Causality: The initial product, this compound, is still an activated aromatic ring and can undergo a second bromination, likely at the C4 position.

  • Solutions:

    • Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.05 equivalents. Avoid any excess.

    • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-bromination.[2]

    • Reaction Monitoring: Carefully monitor the reaction's progress using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.

Caption: Workflow for Electrophilic Bromination.

Route B: Sandmeyer Reaction of 2-Amino-6-fluoropyridin-3-ol

This classic transformation provides an alternative route that often yields better regioselectivity. The strategy involves converting the amino group at the C2 position into a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.

Question 1: The first step (diazotization) seems incomplete, and I see starting material in my final crude product. What can I do?

Answer: Incomplete diazotization is a common issue, usually related to temperature or acid concentration.

  • Causality: The formation of the nitrosonium ion (NO⁺) from sodium nitrite (NaNO₂) requires a strong acidic medium. The subsequent reaction with the amine to form the diazonium salt is highly temperature-sensitive.

  • Solutions:

    • Temperature Control: The diazotization must be performed at low temperatures, typically between 0 °C and 5 °C. Use of an ice-salt bath is recommended. Temperatures above this range can cause the unstable diazonium salt to decompose prematurely.[4]

    • Acid Concentration: Ensure a sufficient excess of strong acid (e.g., HBr, H₂SO₄) is used. This is necessary to fully protonate the sodium nitrite and maintain an acidic environment to stabilize the diazonium salt. A common choice is 48% HBr.

    • Nitrite Addition: Add the aqueous solution of NaNO₂ slowly and subsurface to ensure it reacts completely without localized heating or decomposition.

Question 2: My yield is low in the final Sandmeyer step after adding the diazonium salt to the CuBr solution. Why?

Answer: Low yields in the copper-catalyzed displacement step often point to issues with the catalyst's activity or decomposition of the diazonium intermediate.

  • Causality: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[5][6] If the Cu(I) catalyst has been oxidized to Cu(II) or if the diazonium salt decomposes before it can react, the yield will suffer.

  • Solutions:

    • Catalyst Quality: Use freshly prepared or high-purity copper(I) bromide (CuBr). If the CuBr is old or has a green/blue tint (indicating Cu(II) contamination), its activity will be diminished.

    • Temperature of CuBr Solution: The solution of CuBr should be heated (typically 50-60 °C) before the cold diazonium salt solution is added. This facilitates the decomposition of the diazonium salt in the presence of the catalyst, promoting the desired reaction over simple hydrolysis.

    • Rate of Addition: Add the diazonium salt solution to the hot CuBr solution slowly to control the evolution of nitrogen gas and maintain a steady reaction rate.

Question 3: I'm observing significant formation of 6-fluoropyridin-3-ol instead of the bromo-product. What causes this side reaction?

Answer: This is a classic side reaction caused by the decomposition of the diazonium salt in the presence of water before it can be substituted by bromide.

  • Causality: Aryl diazonium salts are thermally unstable and can react with water to form phenols, especially if the copper-catalyzed substitution is slow or inefficient.[7]

  • Solutions:

    • Minimize Water: While aqueous acids are necessary, use the minimum required volume to keep all reagents in solution.

    • Efficient Addition: Ensure the diazonium salt is added promptly to the hot CuBr solution. Do not let the diazonium salt solution stand for extended periods, even at low temperatures.

    • Catalyst Loading: Ensure a sufficient amount of CuBr is used. While catalytic, stoichiometric or near-stoichiometric amounts are often employed in laboratory settings to maximize the reaction rate and suppress the competing hydrolysis pathway.[6]

Sandmeyer Reaction Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Workup & Purification start Dissolve 2-Amino-6-fluoropyridin-3-ol in 48% HBr cool Cool to 0-5 °C start->cool add_nitrite Add aq. NaNO2 (1.1 eq) dropwise, keep T < 5 °C cool->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir add_diazonium Slowly add diazonium salt solution to hot CuBr stir->add_diazonium prep_cu Prepare solution of CuBr (1.2 eq) in HBr heat_cu Heat CuBr solution to 60 °C prep_cu->heat_cu heat_cu->add_diazonium heat_reaction Heat mixture to 80 °C until N2 evolution ceases add_diazonium->heat_reaction cool_final Cool to RT heat_reaction->cool_final basify Basify with NH4OH cool_final->basify extract Extract with DCM basify->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for Sandmeyer Reaction.

Quantitative Data Summary

The following table provides a comparative overview of typical reaction parameters for the two routes, based on established procedures for analogous compounds.[2][3][4][8]

ParameterRoute A: Direct BrominationRoute B: Sandmeyer Reaction
Starting Material 6-Fluoropyridin-3-ol2-Amino-6-fluoropyridin-3-ol
Key Reagents NBS or Br₂NaNO₂, HBr, CuBr
Typical Solvent MeCN, DCM, AcOHH₂O / HBr
Temperature 0 °C to RT0-5 °C (Diazotization), 60-80 °C (Substitution)
Typical Yield Range 40-70% (highly variable)60-85%
Key Challenge RegioselectivityStability of diazonium intermediate
Purification Column ChromatographyColumn Chromatography

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for higher yield and purity? A: For achieving high regioselectivity and often better, more reproducible yields, the Sandmeyer Reaction (Route B) is generally preferred. While it involves an additional synthetic step to prepare the amino-precursor, it avoids the formation of hard-to-separate isomers that frequently plague the direct bromination of activated pyridinols.[1]

Q: What are the critical safety precautions for these syntheses? A: Both routes have specific hazards.

  • Route A: If using molecular bromine (Br₂), it is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. An emergency bromine quench solution (e.g., sodium thiosulfate) should be readily available.

  • Route B: Aryl diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always use it in solution directly after its formation. The reaction also evolves nitrogen gas, which can cause pressure buildup if the reaction vessel is sealed. Ensure the system is open to an inert atmosphere (e.g., via a bubbler).

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential:

  • TLC/HPLC: To monitor reaction progress and assess the purity of the crude and purified material.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the definitive method for structural confirmation. The proton and carbon spectra will confirm the substitution pattern, and ¹⁹F NMR will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

References

Technical Support Center: Synthesis of Substituted Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Troubleshooting Guide for Common Challenges in the Synthesis of Substituted Pyridinols

Welcome to the technical support center. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common and critical issues encountered during the synthesis of substituted pyridinols. These heterocyclic scaffolds are pivotal in medicinal chemistry and materials science, yet their synthesis is often fraught with challenges.[1][2][3][4] This document provides in-depth, experience-driven advice to help you navigate these complexities, improve your outcomes, and accelerate your research.

FAQ 1: My reaction yield is consistently low. What are the primary causes and how can I troubleshoot this?

Answer: Low yield is a frequent and frustrating issue in pyridinol synthesis, often stemming from suboptimal reaction conditions, competing side reactions, or poor reagent quality. Classic methods like the Hantzsch or Bohlmann-Rahtz syntheses can be sensitive to subtle variations.[5][6] A systematic approach is essential for diagnosis and optimization.

A primary culprit is often inefficient reaction conditions.[7] Factors such as temperature, reaction time, and solvent choice play a critical role. For instance, many pyridine syntheses require an aromatization step; if this is incomplete, the yield of the final pyridinol will be low.[5] Similarly, the cyclodehydration step in syntheses like the Bohlmann-Rahtz is traditionally performed at high temperatures, which can lead to degradation.[1][8]

Expert Insight: The causality is often kinetic versus thermodynamic control. A reaction may appear complete by TLC (disappearance of starting material), but the desired product might be slowly degrading under harsh conditions. Conversely, insufficient energy (low temperature) or time will lead to an incomplete reaction. Side reactions, such as polymerization of starting materials or the formation of unexpected byproducts, can also consume reagents and lower the yield.[5]

Troubleshooting Workflow for Low Yields

Below is a systematic workflow to diagnose and resolve low-yield issues.

G cluster_start Diagnosis cluster_optimization Optimization Start Low Yield Observed CheckPurity 1. Verify Reagent Purity (NMR, Titration, etc.) Start->CheckPurity MonitorRxn 2. Monitor Reaction Profile (TLC, LC-MS at t=0, 1h, 4h, 24h) CheckPurity->MonitorRxn If pure IdentifyByproducts 3. Identify Byproducts (Isolate from crude mixture, NMR, MS) MonitorRxn->IdentifyByproducts Incomplete or side products? OptiTemp 4a. Optimize Temperature (Screen -20°C to reflux) IdentifyByproducts->OptiTemp OptiSolvent 4b. Screen Solvents (Polar, Aprotic, etc.) IdentifyByproducts->OptiSolvent OptiCatalyst 4c. Vary Catalyst/Base (Type and loading) IdentifyByproducts->OptiCatalyst PurifiedProduct Improved Yield OptiTemp->PurifiedProduct OptiSolvent->PurifiedProduct OptiCatalyst->PurifiedProduct

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Protocol:
  • Reagent Purity Check: Before optimizing, ensure the integrity of your starting materials. Aldehydes can oxidize, enamines can hydrolyze, and catalysts can deactivate. Verify purity via NMR, melting point, or titration.

  • Reaction Monitoring: Run a time-course study. Take aliquots at regular intervals and analyze by TLC or LC-MS. This will reveal if the reaction is stalling, if the product is forming and then degrading, or if a major byproduct is appearing over time.

  • Condition Screening (see table below): Systematically vary one parameter at a time.

    • Temperature: Some reactions benefit from lower temperatures to increase selectivity, while others require significant thermal energy to overcome activation barriers.[9]

    • Solvent: Solvent polarity can dramatically influence reaction rates and equilibria.

    • Catalyst/Reagent Stoichiometry: Carefully control the stoichiometry of your reactants. In multicomponent reactions, an excess of one reagent can lead to side pathways.[5] Consider alternative catalysts; for example, modern Bohlmann-Rahtz procedures use acids like acetic acid or Lewis acids like ZnBr₂ to lower the cyclization temperature.[8][10]

ParameterCondition A (Initial)Condition B (Optimized)Rationale & Expected Outcome
Temperature 110 °C (Reflux)80 °CLower temperature may prevent thermal degradation of the product.
Solvent TolueneAcetonitrileA more polar solvent might accelerate the desired cyclization step.
Catalyst None (Thermal)Acetic Acid (10 mol%)Acid catalysis can lower the activation energy for cyclodehydration.[10]
Monitoring Endpoint (24h)Time course (1h, 4h, 8h, 24h)Determines the optimal reaction time to maximize yield before degradation occurs.

FAQ 2: How can I control the regioselectivity of my synthesis to get the desired pyridinol isomer?

Answer: Achieving regioselectivity is a cornerstone challenge in pyridine synthesis. The substitution pattern is often dictated by the chosen synthetic strategy, as different named reactions are inherently programmed to produce specific isomers. For instance, the Guareschi-Thorpe reaction is a classic method for accessing 2-hydroxypyridines (2-pyridones).[11][12][13] In contrast, the Bohlmann-Rahtz synthesis reliably yields 2,3,6-trisubstituted pyridines.[8][14][15]

The electronic nature of the pyridine ring and any existing substituents heavily influences the position of further functionalization. Direct C-H functionalization methods, like the Minisci reaction, often favor the C2 and C4 positions due to the electron-deficient nature of the pyridine ring.[16]

Expert Insight: The choice between building the ring from acyclic precursors versus functionalizing a pre-existing pyridine ring is the most critical decision for controlling regioselectivity. Ring-synthesis methods offer the most reliable control. For example, to synthesize a 4-alkylated pyridine, a de novo synthesis is often superior to direct alkylation, which can yield mixtures of 2- and 4-isomers.[16] When direct functionalization is necessary, using directing or blocking groups can be an effective, albeit longer, strategy.

Decision Tree for Regioselective Synthesis

This diagram outlines the strategic choices for targeting a specific pyridinol isomer.

G cluster_routes Synthetic Strategy cluster_methods Recommended Methods Target Desired Pyridinol Isomer? Route_2OH 2-Hydroxypyridine (2-Pyridone) Target->Route_2OH Route_3OH 3-Hydroxypyridine Target->Route_3OH Route_4OH 4-Hydroxypyridine (4-Pyridone) Target->Route_4OH Method_Guareschi Guareschi-Thorpe Synthesis Route_2OH->Method_Guareschi Reliable Method_Bohlmann Bohlmann-Rahtz (with appropriate precursors) Route_3OH->Method_Bohlmann Versatile Method_FromPyridine Functionalization of Pyridine N-Oxide Route_4OH->Method_FromPyridine Alternative Method_FromPyridone Direct functionalization of 4-pyridone Route_4OH->Method_FromPyridone Common

Caption: Decision tree for selecting a synthetic route based on the target isomer.

Protocol for Regioselective Synthesis of a 2-Substituted Pyridine via N-Oxide Chemistry:

This protocol offers an efficient, mild, and highly regioselective method for introducing substituents at the C2 position.[17]

  • N-Oxide Formation: Dissolve the starting pyridine in a suitable solvent (e.g., dichloromethane or acetic acid). Add an oxidizing agent such as m-CPBA or hydrogen peroxide and heat as required. Monitor by TLC until the starting material is consumed.

  • Activation & Addition: Cool the reaction mixture to a low temperature (e.g., -78 to -20 °C). Add a Grignard reagent (R-MgBr). The Grignard reagent will add selectively to the C2 position.

  • Aromatization: Quench the reaction carefully. An aromatizing agent is then used to eliminate the N-oxide and form the 2-substituted pyridine.[17]

  • Work-up and Purification: Perform a standard aqueous work-up and purify the product by column chromatography.

FAQ 3: I'm trying to alkylate the hydroxyl group, but I'm getting N-alkylation instead. How can I control O- vs. N-alkylation selectivity?

Answer: This is a classic challenge rooted in the tautomeric nature of hydroxypyridines. 2- and 4-hydroxypyridines exist in equilibrium with their pyridone tautomers. This equilibrium creates an ambident nucleophile with two reactive sites: the exocyclic oxygen and the ring nitrogen.[18][19] The outcome of an alkylation reaction (O- vs. N-alkylation) is highly dependent on the reaction conditions.

Expert Insight: The selectivity is governed by Hard and Soft Acid and Base (HSAB) theory and kinetic vs. thermodynamic control. The oxygen atom is a "harder" nucleophilic center, while the nitrogen is "softer."

  • For O-Alkylation (Kinetic Product): Use conditions that favor reaction at the harder oxygen center. This typically involves using harder alkylating agents (e.g., alkyl sulfates) and conditions where the pyridonate salt is less dissociated, such as using a silver salt in a nonpolar solvent.[20][21]

  • For N-Alkylation (Thermodynamic Product): Use conditions that favor the more stable N-alkylated product. This often involves using polar aprotic solvents (like DMF or DMSO), a strong base to fully form the pyridonate anion, and a softer alkylating agent (like an alkyl iodide).[18][20]

Controlling O- vs. N-Alkylation

G cluster_outcomes Alkylation Pathways Pyridinol Pyridinol (Tautomer) Base Base (e.g., NaH, K2CO3) Pyridinol->Base Anion Pyridonate Anion (Ambident Nucleophile) Base->Anion O_Alk O-Alkylation (2-Alkoxypyridine) Anion->O_Alk Kinetic Control (Hard Electrophile, Nonpolar Solvent) N_Alk N-Alkylation (N-Alkyl-2-pyridone) Anion->N_Alk Thermodynamic Control (Soft Electrophile, Polar Solvent)

Caption: Factors influencing the regioselectivity of pyridinol alkylation.

FactorFavors O-Alkylation (Alkoxypyridine)Favors N-Alkylation (Pyridone)Rationale
Solvent Nonpolar (e.g., Toluene, Benzene)Polar Aprotic (e.g., DMF, DMSO)Polar solvents solvate the cation, leaving a "naked" anion where the more nucleophilic nitrogen reacts.[18]
Counter-ion Silver (Ag⁺)Sodium (Na⁺), Potassium (K⁺)The Ag-O bond is more covalent, directing the electrophile to the oxygen. Na⁺/K⁺ salts are more ionic.[20][21]
Alkylating Agent Hard (e.g., (CH₃)₂SO₄)Soft (e.g., CH₃I)Follows HSAB principles; hard-hard and soft-soft interactions are preferred.
Temperature LowerHigherHigher temperatures allow the reaction to equilibrate to the more thermodynamically stable N-alkyl product.

FAQ 4: My substituted pyridinol is highly polar and difficult to purify. What are my options?

Answer: The purification of substituted pyridinols is frequently challenging due to their high polarity, zwitterionic character, and strong binding to silica gel, which can lead to significant streaking and poor separation in normal-phase chromatography.[22][23]

Expert Insight: When standard silica gel chromatography fails, it's time to change the separation principle. Instead of relying on polarity-based adsorption, consider techniques that exploit other molecular properties like charge or hydrophobicity in a different context. Sometimes, temporarily modifying the molecule with a protecting group can make purification trivial, after which the group is removed.

Purification Strategies for Polar Pyridinols:
  • Modify the Mobile Phase:

    • Add an Amine: For basic pyridinols, adding a small amount of triethylamine (0.1-1%) or ammonia (in MeOH) to the eluent can deactivate acidic sites on the silica gel, reducing tailing.

    • Add an Acid: For acidic or zwitterionic pyridinols, adding acetic or formic acid (0.1-1%) can protonate the molecule, changing its interaction with the stationary phase.

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography (C18): This is an excellent alternative. The stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with TFA or formic acid as a modifier) is used. Polar compounds typically elute early.[24]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds. It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase high in organic content, which is the reverse of reverse-phase.[23][25]

    • Ion-Exchange Chromatography (IEC): If your pyridinol is ionizable, IEC can provide excellent purification by separating molecules based on their net charge.[25]

  • Use a Protecting Group Strategy:

    • If the hydroxyl group is the source of the purification difficulty, protect it with a nonpolar group like a silyl ether (e.g., TBS, TIPS).[26][27] The protected compound will behave much better on silica gel. After purification, the protecting group can be easily removed (e.g., with TBAF for silyl ethers).

Protocol: Purification via Temporary Silyl Protection
  • Protection: Dissolve the crude pyridinol in an anhydrous aprotic solvent (e.g., DCM or THF). Add a base (e.g., imidazole or triethylamine, 1.5 eq) followed by a silylating agent (e.g., TBS-Cl, 1.2 eq). Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the silyl-protected product into an organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate it.

  • Chromatography: Purify the much less polar silyl ether by standard silica gel column chromatography.

  • Deprotection: Dissolve the purified silyl ether in THF. Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.1 eq). Stir until the deprotection is complete (monitor by TLC).

  • Final Isolation: Perform an aqueous work-up to remove the TBAF salts and isolate your pure, polar pyridinol.

By systematically addressing these common challenges with the strategies and protocols outlined above, you can significantly improve the efficiency, selectivity, and overall success of your substituted pyridinol syntheses.

References

optimizing reaction conditions for 2-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-fluoropyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the handling, properties, and general reactivity of this compound.

Q1: What are the key reactive sites on this compound and how do the substituents influence its chemistry?

A1: this compound has three primary sites for functionalization, with reactivity governed by the electronic properties of its substituents.

  • C2-Bromine: The bromine atom is an excellent leaving group, making this position the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).

  • C6-Fluorine: The fluorine atom is a poorer leaving group than bromine in palladium catalysis but can be displaced under specific Nucleophilic Aromatic Substitution (SNAr) conditions, especially with potent nucleophiles or under high temperatures.

  • C3-Hydroxyl: The phenol-like hydroxyl group is acidic and can be deprotonated to form a phenoxide. This site is suitable for O-alkylation or O-acylation reactions. The hydroxyl group's electron-withdrawing nature, along with the C6-fluorine, activates the pyridine ring, making it more susceptible to nucleophilic attack.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common application for this substrate. Low yields, incomplete conversion, and side-product formation are frequent hurdles.

Troubleshooting Workflow: Low Yield in Cross-Coupling Reactions

This decision tree provides a systematic approach to diagnosing and solving issues with low-yielding Suzuki or Buchwald-Hartwig reactions.

Technical Support Center: Reactions of 2-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromo-6-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and frequently encountered side product formations in a practical question-and-answer format, providing in-depth troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My O-alkylation of this compound is low-yielding, and I observe multiple products. What is happening?

This is a common issue arising from the ambident nucleophilic nature of the starting material. This compound exists in a tautomeric equilibrium with its pyridone form, 2-bromo-6-fluoro-1H-pyridin-3(2H)-one. This equilibrium means you have two potential nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the pyridine ring.

  • Side Product Formation: The primary side product in O-alkylation reactions is the corresponding N-alkylated pyridone. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[1][2][3]

  • Causality: The selectivity of N- versus O-alkylation is governed by Hard and Soft Acid and Base (HSAB) theory. Alkyl halides, being relatively soft electrophiles, can react at both the "harder" oxygen and "softer" nitrogen centers.[4] The choice of base and solvent plays a crucial role in modulating the reactivity of each nucleophilic site.

Troubleshooting Guide: O-Alkylation Reactions

Issue: Predominant N-alkylation or a mixture of N- and O-alkylated products.

Goal: Maximize the yield of the desired O-alkylated product.

Parameter Recommendation to Favor O-Alkylation Rationale
Base Use a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃.Stronger bases like NaH can lead to a higher proportion of N-alkylation. Weaker bases favor the thermodynamically more stable O-alkylated product.
Solvent Employ polar aprotic solvents like DMF or acetonitrile.These solvents can help to solvate the cation of the base, increasing the nucleophilicity of the oxygen.
Leaving Group Use an alkylating agent with a "harder" leaving group (e.g., tosylates, mesylates).Harder leaving groups tend to favor reaction at the harder oxygen nucleophile.[4]
Temperature Start at room temperature and gently heat if necessary.Higher temperatures can sometimes favor the formation of the thermodynamically more stable product, which may not always be the desired O-alkylated isomer.
Experimental Protocol: Selective O-Alkylation
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Monitor the reaction by TLC or LC-MS.

  • If no reaction is observed at room temperature after 2-4 hours, gradually increase the temperature to 50-60 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: I am attempting a Suzuki coupling with this compound, but I'm observing significant homocoupling of my boronic acid and debromination of my starting material. How can I mitigate these side reactions?

These are classic side reactions in palladium-catalyzed cross-coupling reactions.

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or when the transmetalation step is slow.[5][6]

  • Debromination (Proto-dehalogenation): This is the replacement of the bromine atom with a hydrogen atom. It can occur through various pathways, including a competing reaction with trace amounts of water or other proton sources in the reaction mixture.

Troubleshooting Guide: Suzuki Coupling Reactions

Issue: Formation of boronic acid homocoupling product and/or debrominated starting material.

Goal: Maximize the yield of the desired cross-coupled product.

Parameter Recommendation Rationale
Degassing Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.Oxygen can promote the homocoupling of boronic acids.[5][6]
Base Use a milder base like K₃PO₄ or K₂CO₃.Strong bases can sometimes accelerate the decomposition of the boronic acid.
Solvent A mixture of a polar aprotic solvent (e.g., dioxane, DME) and water is often effective.The presence of water is often necessary to facilitate the transmetalation step, but excess water can lead to protodeboronation.
Ligand Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).These ligands can promote the desired cross-coupling pathway and suppress side reactions.
Temperature Use the lowest effective temperature.Higher temperatures can increase the rate of side reactions.
Experimental Protocol: Optimized Suzuki Coupling
  • To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 2-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

FAQ 3: My Buchwald-Hartwig amination of this compound is not proceeding cleanly. What are the likely side products?

The primary challenge in the Buchwald-Hartwig amination of this substrate, besides the potential for debromination, is the reactivity of the hydroxyl group.

  • Side Product Formation:

    • O-Arylation: The hydroxyl group can compete with the amine nucleophile, leading to the formation of an ether byproduct. This is a known variation of the Buchwald-Hartwig reaction.[7]

    • Catalyst Inhibition: The hydroxyl group can potentially coordinate to the palladium catalyst, inhibiting its activity.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: Low conversion, formation of O-arylated byproduct.

Goal: Achieve selective N-arylation.

Strategy 1: Use of a Bulky Ligand

Employing a sterically hindered phosphine ligand can favor the amination reaction over O-arylation by creating a more crowded environment around the palladium center, which may disfavor the approach of the less nucleophilic hydroxyl group.

Strategy 2: Protecting Group Strategy

The most reliable method to prevent side reactions at the hydroxyl group is to protect it before the cross-coupling reaction and deprotect it afterward.[8][9][10][11][12]

Protecting Group Protection Conditions Deprotection Conditions Notes
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride, imidazole, DMFTBAF, THF or mild acidStable to many reaction conditions but can be labile to strong acids or bases.[8]
Benzyl Ether (Bn) Benzyl bromide, NaH, DMFH₂, Pd/CVery stable, but deprotection requires hydrogenation, which may not be compatible with other functional groups.
Acetyl (Ac) Acetic anhydride, pyridineK₂CO₃, MeOHEasy to introduce and remove but may not be stable to strongly basic or acidic conditions.[12]

Workflow for Protected Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig amination using a protecting group strategy.

FAQ 4: In a nucleophilic aromatic substitution (SNAr) reaction, will the nucleophile displace the bromine or the fluorine?

In SNAr reactions of polyhalogenated pyridines, the regioselectivity is determined by the electronic effects of the ring nitrogen and other substituents. The pyridine nitrogen is strongly electron-withdrawing, activating the positions ortho and para to it for nucleophilic attack.

  • Regioselectivity: For this compound, both the 2- (bromo) and 6- (fluoro) positions are activated by the ring nitrogen. Generally, fluorine is a better leaving group than bromine in SNAr reactions on electron-deficient aromatic rings, especially when the reaction is kinetically controlled. However, the C-Br bond is weaker than the C-F bond, which can favor bromide displacement under thermodynamic control. The outcome can be highly dependent on the nucleophile and reaction conditions.[13][14]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Issue: A mixture of products from substitution at the 2- and 6-positions.

Goal: Achieve regioselective substitution.

Logical Relationship for Regioselectivity

A This compound D Kinetic Control (Lower Temperature) A->D E Thermodynamic Control (Higher Temperature) A->E B Nucleophile B->D B->E C Reaction Conditions (Solvent, Temperature) C->D C->E F Preferential F Displacement D->F G Preferential Br Displacement E->G

Caption: Factors influencing regioselectivity in SNAr reactions.

To favor displacement of one halogen over the other, careful control of the reaction temperature is crucial. Lower temperatures will generally favor the kinetically preferred product (often displacement of fluoride), while higher temperatures may allow for equilibration to the thermodynamically more stable product.

References

Technical Support Center: Managing Anhydrous Conditions for Pyridinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the successful synthesis of pyridinols and their derivatives. Many synthetic routes leading to pyridinols involve moisture-sensitive reagents and intermediates. The presence of even trace amounts of water can dramatically lower yields, generate difficult-to-remove impurities, and complicate scale-up efforts.[1][2] This guide is structured to provide you with not just protocols, but the underlying scientific principles to diagnose and solve moisture-related challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for many pyridinol syntheses? Many reactions in organic chemistry are moisture-sensitive and must be carried out with the careful exclusion of water.[3] In the context of pyridinol synthesis, particularly when using reactive intermediates like anhydrides or organometallics, water can act as an unwanted nucleophile. For instance, in acylation reactions using pyridine-2-carboxylic anhydride, moisture will hydrolyze the anhydride back to the unreactive pyridine-2-carboxylic acid, effectively halting your desired reaction and reducing the yield.[1] This not only consumes your starting material but also introduces an acidic impurity that can complicate product purification.[1]

Q2: What are the primary sources of moisture in a typical reaction setup? There are four main culprits to consider:

  • Atmosphere: Ambient air contains a significant amount of moisture, which can be readily introduced during reagent transfers.

  • Glassware: Even glassware that appears dry to the eye has a microscopic film of water adsorbed to its surface.[3]

  • Solvents: Reagent-grade solvents often contain unacceptable levels of dissolved water for sensitive reactions.

  • Reagents: Many starting materials and reagents can be hygroscopic, meaning they actively absorb moisture from the air.[1]

Q3: Is there a difference between "dry" and "anhydrous"? In a laboratory context, "dry" often refers to a state achieved after a standard workup, like using a drying agent such as sodium sulfate. "Anhydrous," however, implies a much more rigorous state of dryness where water content is reduced to parts-per-million (ppm) levels. Achieving truly anhydrous conditions requires special techniques for drying solvents, glassware, and reagents, and performing the reaction under an inert atmosphere.[3]

Q4: For an inert atmosphere, is Nitrogen or Argon preferable? Both nitrogen and argon are effective at displacing the reactive oxygen and moisture in the atmosphere. The primary difference is density. Argon is denser than air, making it excellent for creating a stable inert blanket over a reaction, as it is less likely to be displaced by ambient air. Nitrogen is less dense than air. For most applications, nitrogen is perfectly suitable and more economical. For highly sensitive or long-duration reactions, argon provides an extra layer of security. The reaction should always be conducted under a positive pressure of the inert gas.[1]

Troubleshooting Guide: Diagnosing and Solving Moisture-Related Issues

This section addresses specific problems you may encounter during your synthesis.

Problem 1: My reaction yield is significantly lower than expected, or the reaction failed completely.

  • Possible Cause: Hydrolysis of a critical reagent or intermediate.[1] If your synthesis involves a moisture-sensitive functional group (e.g., an anhydride, a Grignard reagent, or a strong base), this is the most likely cause.

  • Diagnostic Step: Analyze your crude reaction mixture by ¹H NMR or LC-MS. Look for the signature of the hydrolyzed byproduct. For example, if you used pyridine-2-carboxylic anhydride, the presence of a significant peak corresponding to pyridine-2-carboxylic acid is a clear indicator of moisture contamination.[1]

  • Solution: You must rigorously re-evaluate your entire anhydrous setup. This involves three key areas:

    • Glassware Preparation: Ensure all glassware is either oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.[1][3]

    • Solvent Purity: Do not trust an unopened bottle of "anhydrous" solvent. Verify the water content using Karl Fischer titration or re-dry the solvent using an appropriate method (see Protocol 2 below). Store dried solvents over activated molecular sieves.[1][4]

    • Inert Atmosphere Technique: Use a Schlenk line or a glovebox for all reagent transfers. Ensure all septa provide a good seal and that there is always a positive pressure of inert gas.[1]

Problem 2: I'm observing unexpected byproducts that are complicating purification.

  • Possible Cause: Water is not just stopping the reaction; it's causing side reactions. The hydrolyzed byproduct (e.g., a carboxylic acid) can sometimes catalyze other undesired pathways.[1]

  • Diagnostic Step: Characterize the main byproduct. If it corresponds to a hydrolyzed starting material, moisture is the confirmed culprit.

  • Solution: In addition to the steps outlined in Problem 1, consider the hygroscopic nature of your starting materials.[1] If your amine or alcohol substrate is known to be hygroscopic, it must be dried before use. This can be achieved by azeotropic distillation with toluene or by drying in a vacuum oven over a desiccant like P₂O₅. Handle such reagents quickly in a dry, inert atmosphere.[1][5]

Problem 3: How do I know if my solvent is really dry enough?

  • Answer: The gold standard for quantifying water in solvents is Karl Fischer (KF) titration.[6] For many sensitive reactions, a water content of <50 ppm is required, and for some, <10 ppm is necessary.[3] For solvents like THF, a common visual indicator of dryness is the use of sodium benzophenone ketyl, which forms a deep blue/purple color only when the solvent is anhydrous.[4] If the color is absent or fades, the solvent is not dry.

Core Protocols & Methodologies

Protocol 1: Rigorous Glassware Preparation
  • Cleaning: Thoroughly clean all glassware (flasks, condensers, addition funnels, stir bars) and rinse with deionized water, followed by a final rinse with acetone to facilitate drying.

  • Oven Drying: Place all glassware in an oven at a minimum of 125°C for at least 4 hours (overnight is preferred).[1][3]

  • Assembly & Cooling:

    • Method A (Cooling in Desiccator): Remove the hot glassware and allow it to cool to room temperature in a desiccator.

    • Method B (Flame-Drying - Recommended for highly sensitive reactions): Assemble the hot glassware quickly. Immediately connect the apparatus to a Schlenk line, evacuate under high vacuum, and gently heat all glass surfaces with a heat gun or a soft flame until all visible condensation is gone. Allow the apparatus to cool to room temperature under a positive pressure of inert gas. This process removes the stubborn, adsorbed layer of water on the glass surface.[3]

Protocol 2: Solvent Drying

The choice of drying method depends on the solvent and the required level of dryness. Storing freshly dried solvents over activated 3Å or 4Å molecular sieves is a reliable practice.[3][4]

  • Activation of Molecular Sieves: Heat the molecular sieves in a flask under high vacuum with a heat gun, or in a muffle furnace at ~350°C for several hours. Allow them to cool in a desiccator.[4]

  • Drying with Molecular Sieves:

    • Add the activated sieves to the solvent. The required amount and time vary by solvent (see Table 1).[3]

    • For example, to dry Dichloromethane (DCM), add 3Å molecular sieves at a loading of 10% mass/volume (10 g per 100 mL) and allow it to stand for 24 hours.[3]

    • For Tetrahydrofuran (THF), use a 20% m/v loading of 3Å sieves and allow it to stand for at least 3 days to reach low ppm levels.[3][6][7]

  • Drying THF with Sodium/Benzophenone (for a visual indicator):

    • Pre-dry THF over calcium hydride or 4Å molecular sieves.[4]

    • In a flask under an inert atmosphere, add sodium wire or chunks and a small amount of benzophenone to the pre-dried THF.

    • Heat the mixture to reflux. A deep blue or purple color will develop, indicating the formation of the benzophenone ketyl radical anion. This color will only persist when the solvent is free of water and oxygen.[4]

    • Distill the dry solvent directly from the still for immediate use.

Protocol 3: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
  • Prepare Glassware: Assemble your flame-dried or oven-dried glassware (e.g., a two-necked round-bottom flask with a condenser and a rubber septum) while it is still warm.

  • Purge the System: Connect the apparatus to the dual manifold (vacuum and inert gas) of the Schlenk line.

  • Perform Vacuum/Backfill Cycles:

    • Carefully open the flask to the vacuum line to evacuate the air.

    • Close the vacuum tap and slowly open the inert gas tap to fill the flask with nitrogen or argon.

    • Repeat this vacuum/backfill cycle at least three times to ensure the atmospheric air and moisture have been completely replaced with the inert gas.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through the rubber septum. Add solid reagents quickly under a positive flow of inert gas.

  • Maintain Positive Pressure: Ensure a gentle, positive pressure of inert gas is maintained throughout the reaction. This can be achieved by connecting the top of the condenser to an oil bubbler.

Data Presentation: Solvent Drying Efficiency

The following table summarizes the effectiveness of 3Å molecular sieves for drying common solvents. Data is compiled from quantitative studies using Karl Fischer titration.

Solvent% m/v LoadingTime Over SievesResidual Water (ppm)Reference
Dichloromethane (DCM)10%24 h~0.1 - 1.0[3][6][7]
Acetonitrile (MeCN)10%24 h~0.9[3]
Tetrahydrofuran (THF)20%72 h~4.0[3][6][7]
Methanol (MeOH)20%5 days~8 - 10[3]

Visualizations

TroubleshootingWorkflow start Low or No Yield Observed check_hydrolysis Analyze Crude Mixture (NMR, LC-MS) for Hydrolyzed Byproducts start->check_hydrolysis hydrolysis_found Moisture Contamination Confirmed check_hydrolysis->hydrolysis_found Byproduct Found no_hydrolysis Other Issues Likely (Stoichiometry, Temp, Purity) check_hydrolysis->no_hydrolysis No Byproduct review_glassware Review Glassware Prep: Oven-dried (>4h @ 125°C)? Flame-dried under vacuum? hydrolysis_found->review_glassware Potential Cause review_solvent Review Solvent Prep: Freshly distilled/dried? Verified with KF titration? hydrolysis_found->review_solvent Potential Cause review_atmosphere Review Inert Technique: Proper Schlenk line use? No leaks in septa/joints? hydrolysis_found->review_atmosphere Potential Cause remediate Remediate & Repeat Reaction review_glassware->remediate review_solvent->remediate review_atmosphere->remediate

SchlenkLineSetup bubbler Oil Bubbler (Pressure Indicator) manifold manifold flask flask manifold->flask Flexible Tubing condenser condenser condenser->bubbler Gas Outlet

References

Technical Support Center: Troubleshooting Low Reactivity in 2-Bromo-6-fluoropyridin-3-ol Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-fluoropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this specific substrate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common issues and enhance reaction success.

The unique electronic and structural characteristics of this compound present distinct challenges in popular cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, combined with the coordinating potential of the pyridyl nitrogen and the hydroxyl group, can lead to low reactivity and catalyst inhibition.[1][2][3] This guide will dissect these issues and offer targeted solutions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly tackle the most common problems encountered when using this compound in cross-coupling reactions.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

Low yields in Suzuki couplings with this substrate are a frequent challenge. The primary culprits are often related to catalyst deactivation and inefficient transmetalation.[2]

Potential Causes & Recommended Solutions:

  • Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming inactive or less active complexes.[2][3] This is a primary cause of low reactivity in many pyridine-based substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[1][2] Consider ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines like P(t-Bu)₃.[1][4][5]

  • Inefficient Transmetalation: The electron-deficient nature of the this compound ring can slow down the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.

    • Solution 1: Base Selection: The choice of base is critical for activating the boronic acid. A stronger base can facilitate the formation of the more nucleophilic boronate species.[6] Switch from weaker bases like Na₂CO₃ to stronger, non-aqueous bases like K₃PO₄, Cs₂CO₃, or potassium trimethylsilanolate (TMSOK) for sensitive substrates.[6]

    • Solution 2: Boronic Acid Stability: Boronic acids can be prone to protodeboronation, especially in the presence of aqueous bases and heat.[2][6] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this side reaction.[6]

  • Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent system, leading to a heterogeneous reaction mixture and poor reactivity.

    • Solution: Screen different solvent systems. While mixtures like dioxane/water or toluene/water are common, consider more polar aprotic solvents like DMF or DMA, which may improve solubility.[7][8]

  • Inadequate Temperature: The reaction may simply require more thermal energy to overcome the activation barriers.

    • Solution: Cautiously increase the reaction temperature in increments of 10-20 °C. Typical temperature ranges for these couplings are 80-120 °C.[2][8] Microwave irradiation can also be an effective method for rapidly achieving and precisely controlling higher temperatures.[9][10]

Question 2: I'm attempting a Buchwald-Hartwig amination with this compound and observing significant amounts of starting material, even after prolonged reaction times. What should I investigate?

The Buchwald-Hartwig amination of 2-halopyridines is notoriously difficult due to catalyst poisoning by the pyridine nitrogen.[3]

Potential Causes & Recommended Solutions:

  • Severe Catalyst Poisoning: As with the Suzuki coupling, the pyridine nitrogen is a major inhibitor.[3] The presence of the amine coupling partner can further complicate catalyst coordination.

    • Solution 1: Ligand Selection: This is the most critical parameter. Use highly hindered and electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) which have been specifically designed to overcome this issue.[1] These ligands promote the desired C-N bond formation while preventing catalyst deactivation.

    • Solution 2: Pre-catalyst Choice: Utilize modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts). These are often more stable and generate the active Pd(0) species more reliably in situ.[11]

  • Incorrect Base: The strength and nature of the base are paramount in the Buchwald-Hartwig amination. The base must be strong enough to deprotonate the amine and the intermediate palladium-amine complex.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[1][12] LiHMDS can be particularly effective when dealing with substrates that have acidic protons.[1]

  • Amine Coupling Partner Issues: Some amines, particularly volatile or sterically hindered ones, can present challenges.[13][14]

    • Solution: For volatile amines, conducting the reaction in a sealed tube is recommended.[13] For very hindered amines, longer reaction times, higher temperatures, and a higher catalyst loading may be necessary.

Question 3: My Sonogashira coupling with this compound is failing. I'm seeing starting materials and some alkyne homocoupling (Glaser coupling). How can I troubleshoot this?

Successful Sonogashira couplings depend on the delicate interplay between the palladium and copper catalysts.[15] Alkyne homocoupling is a classic indicator that the catalytic cycle is not functioning optimally.

Potential Causes & Recommended Solutions:

  • Copper(I) Catalyst Issues: The copper co-catalyst (typically CuI) is crucial for forming the copper acetylide intermediate, which then transmetalates to the palladium center.[16] If the copper-catalyzed part of the cycle is too fast relative to the palladium cross-coupling, alkyne dimerization will dominate.

    • Solution 1: Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures, this approach completely eliminates the possibility of Glaser homocoupling.[17]

    • Solution 2: Optimize Pd/Cu Ratio: If using a copper co-catalyst, ensure the quality of the CuI is high and consider reducing its loading relative to the palladium catalyst.

  • Inhibition of the Palladium Catalyst: Similar to other couplings, the pyridine nitrogen can inhibit the palladium catalyst.

    • Solution: Use appropriate ligands. While PPh₃ is common in Sonogashira reactions, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve performance with challenging substrates.[18][19][20]

  • Base and Solvent Choice: The amine base (e.g., Et₃N, DIPEA) serves both as a base and often as a solvent. Its purity and suitability are important.

    • Solution: Ensure the amine base is freshly distilled and anhydrous. For substrates with poor solubility, a co-solvent like THF or DMF can be beneficial.[19][21]

  • Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the terminal alkyne.

    • Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2][22]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the low reactivity of this compound?

A1: The low reactivity stems from a combination of electronic and steric factors. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing inductive effect of the fluorine atom.[23][24] This makes oxidative addition of the C-Br bond to the Pd(0) catalyst more difficult compared to electron-rich aryl bromides. Furthermore, the nitrogen atom at the 1-position and the hydroxyl group at the 3-position can act as chelating ligands, binding to the palladium catalyst and inhibiting its activity.[1]

Q2: Which is more reactive for cross-coupling, the C-Br or the C-F bond?

A2: The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength follows the trend C-F > C-Cl > C-Br > C-I.[25] Oxidative addition, the rate-determining step for many cross-coupling reactions, occurs much more readily at the weaker C-Br bond.[25] Therefore, you can selectively perform coupling at the C-Br position while leaving the C-F bond intact.

Q3: Can the hydroxyl group interfere with the reaction?

A3: Yes, the hydroxyl group can potentially interfere in several ways. Its acidic proton can react with strong bases. More importantly, the oxygen atom can coordinate with the palladium catalyst, especially in conjunction with the pyridine nitrogen, forming a stable five-membered chelate that can sequester the catalyst and impede the catalytic cycle.

  • Mitigation Strategy: In cases of persistent low reactivity, protecting the hydroxyl group as a methyl ether (OMe) or a silyl ether (e.g., TBDMS) can be a viable strategy to prevent this chelation effect.

Q4: Is it necessary to use an inert atmosphere for these reactions?

A4: Absolutely. It is strongly recommended to perform all palladium-catalyzed cross-coupling reactions under an inert atmosphere (argon or nitrogen).[2][10] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also oxidize phosphine ligands.[22] For Sonogashira couplings, oxygen can also promote the unwanted homocoupling of the alkyne.[2]

Visual Troubleshooting and Workflow

Logical Decision Tree for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting low-yielding coupling reactions with this compound.

Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Step 1: Evaluate Catalyst System (Ligand & Pre-catalyst) start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions (Base, Solvent, Temp) check_catalyst->check_conditions No Improvement success Reaction Successful check_catalyst->success Improved Yield sub_catalyst Use bulky, e--rich ligand (e.g., SPhos, RuPhos) Use modern pre-catalyst check_catalyst->sub_catalyst check_reagents Step 3: Verify Reagent Quality (Purity, Stability) check_conditions->check_reagents No Improvement check_conditions->success Improved Yield sub_conditions Screen stronger bases (K3PO4, NaOtBu) Test different solvents (DMF, Dioxane) Increase temperature / Use MW check_conditions->sub_conditions protect_oh Step 4: Consider Substrate Modification (Protect -OH group) check_reagents->protect_oh No Improvement check_reagents->success Improved Yield sub_reagents Use fresh, pure reagents Use boronic esters Ensure inert atmosphere check_reagents->sub_reagents protect_oh->success Improved Yield sub_protect Protect hydroxyl as OMe/OTBDMS to prevent chelation protect_oh->sub_protect

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

Optimized Starting Protocols

These protocols provide robust starting points for experimentation. Optimization will likely be necessary based on the specific coupling partner.

Protocol 1: Optimized Suzuki-Miyaura Coupling

Suzuki_Protocol title Optimized Suzuki-Miyaura Protocol prep 1. Preparation: - Add this compound (1.0 eq), boronic acid/ester (1.2-1.5 eq), and K3PO4 (2.0-3.0 eq) to an oven-dried flask. degas 2. Degassing: - Seal the flask, evacuate and backfill with Argon (3 cycles). prep->degas add_solv_cat 3. Addition: - Add degassed solvent (e.g., Dioxane/H2O 10:1). - Add Pd catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%). degas->add_solv_cat react 4. Reaction: - Heat the mixture to 90-110 °C with vigorous stirring for 12-24 h. add_solv_cat->react monitor 5. Monitoring & Workup: - Monitor by TLC/LC-MS. - Upon completion, cool, dilute with EtOAc, wash with water/brine, and purify. react->monitor

Caption: General experimental workflow for the Suzuki coupling reaction.

Key Experimental Details:

  • Reagents: To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and finely powdered, anhydrous K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and purge thoroughly with argon or nitrogen.[6][8]

  • Solvent & Catalyst: Add a degassed solvent such as 1,4-dioxane or toluene (0.1-0.2 M). Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

Key Experimental Details:

  • Reagents: To a reaction vessel, add this compound (1.0 equiv.), the amine (1.2 equiv.), and NaOt-Bu (1.5 equiv.).

  • Inert Atmosphere: Seal the vessel, and purge thoroughly with argon.

  • Solvent & Catalyst: Add degassed toluene or dioxane (0.1-0.2 M). Add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%) and ligand (e.g., BrettPhos, 4 mol%).

  • Reaction Conditions: Heat the reaction to 100-110 °C.

  • Monitoring & Workup: Follow the procedure outlined in the Suzuki protocol.

Data Summary Table

The following table summarizes recommended starting conditions for different coupling reactions.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Catalyst XPhos Pd G3 / Pd(OAc)₂BrettPhos Pd G3 / RuPhos Pd G3Pd(PPh₃)₂Cl₂ / Pd(dppf)Cl₂
Ligand XPhos / SPhos / RuPhosBrettPhos / RuPhosPPh₃ / cataCXium® A
Base K₃PO₄ / Cs₂CO₃NaOt-Bu / LiHMDSEt₃N / DIPEA
Solvent Dioxane / TolueneDioxane / TolueneTHF / DMF
Temperature 90 - 110 °C100 - 110 °C60 - 100 °C
Key Challenge Catalyst poisoning, Slow transmetalationSevere catalyst poisoningAlkyne homocoupling

References

Technical Support Center: A Guide to Scaling the Synthesis of 2-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide is designed for researchers, chemists, and process development professionals navigating the complexities of synthesizing 2-Bromo-6-fluoropyridin-3-ol, a key building block in modern medicinal chemistry. We will address common challenges encountered during synthesis and scale-up, providing a framework of FAQs and troubleshooting solutions grounded in established chemical principles. Our focus is on ensuring a reproducible, safe, and efficient process.

Synthetic Pathway Overview

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from the commercially available 2-Bromo-6-fluoropyridine. This route offers excellent control over regioselectivity, which is a common challenge in the functionalization of pyridine rings.[1]

The proposed three-stage pathway is as follows:

  • Nitration: Electrophilic nitration of 2-Bromo-6-fluoropyridine to introduce a nitro group at the C3 position, yielding 2-Bromo-6-fluoro-3-nitropyridine.

  • Reduction: Chemical reduction of the nitro group to an amine, affording the key intermediate, 3-Amino-2-bromo-6-fluoropyridine.

  • Diazotization & Hydrolysis: Conversion of the amino group to a diazonium salt, which is subsequently hydrolyzed in situ to yield the target this compound. This final transformation is a variation of the Sandmeyer reaction.[2][3]

Synthetic_Pathway A 2-Bromo-6-fluoropyridine B 2-Bromo-6-fluoro-3-nitropyridine A->B Stage 1: Nitration (H₂SO₄, HNO₃) C 3-Amino-2-bromo-6-fluoropyridine B->C Stage 2: Reduction (e.g., SnCl₂, HCl) D This compound C->D Stage 3: Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O, Δ)

Caption: Proposed 3-stage synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for the lab-scale and potential scale-up of this compound?

The most robust and scalable route begins with 2-Bromo-6-fluoropyridine and proceeds through nitration, reduction, and diazotization/hydrolysis as outlined above. This pathway is advantageous because it utilizes well-understood, classical transformations and allows for precise control of substituent placement, minimizing the formation of difficult-to-separate isomers.[1]

Q2: What are the primary safety concerns associated with this synthesis?

Each stage presents unique safety challenges that must be addressed, especially during scale-up:

  • Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and the reaction is exothermic. Poor temperature control can lead to runaway reactions and the formation of undesired byproducts.[4]

  • Reduction: If performing a catalytic hydrogenation, careful handling of hydrogen gas and pyrophoric catalysts (like Raney Nickel) is required. For metal/acid reductions (like SnCl₂/HCl), the reaction can also be highly exothermic.

  • Diazotization: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[5] Therefore, they should always be prepared at low temperatures (0–5 °C) and used immediately in solution for the subsequent hydrolysis step.

Q3: What are the critical process parameters to monitor at each stage?

  • Stage 1 (Nitration): Strict temperature control is paramount. The rate of addition of the nitrating mixture must be carefully managed to maintain the desired temperature range. Reaction completion should be monitored by TLC or HPLC.

  • Stage 2 (Reduction): For catalytic reductions, monitoring hydrogen uptake is key. For chemical reductions, temperature and reaction time are critical. The disappearance of the nitro starting material should be confirmed by spectroscopic or chromatographic methods.

  • Stage 3 (Diazotization & Hydrolysis): The temperature of the diazotization must be kept between 0 and 5 °C. During hydrolysis, the rate of heating should be controlled to manage the evolution of nitrogen gas and prevent excessive foaming or pressure buildup.

Q4: How can the final product be purified effectively at a larger scale?

While laboratory-scale purification might rely on column chromatography, this is often impractical for larger quantities.[4] The primary method for purifying the final product at scale is recrystallization. Screening for an appropriate solvent or solvent system is a critical development step to ensure high purity and yield. Key impurities to monitor for include the starting amino-precursor and any potential isomeric byproducts.

Detailed Experimental Protocols

The following protocols are provided as a general guideline. Optimization for specific equipment and scales is necessary.

Stage 1: Synthesis of 2-Bromo-6-fluoro-3-nitropyridine
ReagentMolar Mass ( g/mol )Molar Eq.10 g Scale100 g Scale
2-Bromo-6-fluoropyridine175.991.010.0 g100.0 g
Sulfuric Acid (98%)98.08-40 mL400 mL
Nitric Acid (fuming)63.011.23.2 mL32 mL

Procedure:

  • Charge a clean, dry, jacketed reactor with concentrated sulfuric acid.

  • Cool the acid to 0–5 °C with constant stirring.

  • Slowly add 2-Bromo-6-fluoropyridine to the cold acid, ensuring the temperature does not exceed 10 °C.

  • In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, pre-chilled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the pyridine substrate, maintaining the internal temperature at 0–5 °C.

  • After the addition is complete, allow the reaction to stir at 0–5 °C for 1-2 hours, monitoring progress by TLC or HPLC.

  • Once the reaction is complete, very carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Stage 2: Synthesis of 3-Amino-2-bromo-6-fluoropyridine
ReagentMolar Mass ( g/mol )Molar Eq.Based on 10g StartBased on 100g Start
2-Bromo-6-fluoro-3-nitropyridine221.001.012.5 g125 g
Tin(II) Chloride Dihydrate225.654.0102.5 g1.025 kg
Hydrochloric Acid (conc.)36.46-100 mL1.0 L
Sodium Hydroxide40.00-As neededAs needed

Procedure:

  • Suspend 2-Bromo-6-fluoro-3-nitropyridine in concentrated hydrochloric acid in a reactor.

  • Cool the mixture to 0–10 °C.

  • Add Tin(II) chloride dihydrate portion-wise, controlling the addition rate to keep the temperature below 30 °C.

  • After the addition, warm the mixture to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC/HPLC).

  • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Stage 3: Synthesis of this compound
ReagentMolar Mass ( g/mol )Molar Eq.Based on 10g StartBased on 100g Start
3-Amino-2-bromo-6-fluoropyridine191.011.010.8 g108 g
Sulfuric Acid (50% aq.)98.08-100 mL1.0 L
Sodium Nitrite69.001.14.2 g42 g

Procedure:

  • Dissolve 3-Amino-2-bromo-6-fluoropyridine in 50% aqueous sulfuric acid and cool the solution to 0–5 °C.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[6] Stir for 30 minutes at this temperature after the addition is complete.

  • The reaction vessel should now contain the cold diazonium salt solution. To induce hydrolysis, slowly and carefully heat the solution to 50–60 °C. Vigorous evolution of nitrogen gas will occur.

  • Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Cool the mixture to room temperature, and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Scale-Up Troubleshooting Guide

Scaling up a synthesis often reveals issues not apparent on the bench.[4] This guide addresses potential problems in a logical format.

Troubleshooting P1 Problem Low Yield in Nitration C1 Potential Causes Poor temperature control Inadequate nitrating strength Insufficient reaction time P1:head->C1:head P2 Problem Incomplete Reduction C2 Potential Causes Deactivated reducing agent Poor mixing/mass transfer Incorrect stoichiometry P2:head->C2:head P3 Problem Decomposition during Diazotization C3 C3 P3:head->C3:head P4 Problem Purification Issues C4 Potential Causes Oily product/failure to crystallize Presence of isomeric impurities Poor solvent choice for recrystallization P4:head->C4:head S1 Solutions Improve reactor cooling efficiency Use fuming H₂SO₄/HNO₃ Monitor by HPLC to confirm endpoint C1:head->S1:head S2 Solutions Use fresh SnCl₂ or test catalyst activity Increase agitation speed Verify reagent assays and quantities C2:head->S2:head S3 Solutions Ensure robust cooling; check probes Always add nitrite solution to the acidic amine solution Use clean, glass-lined reactors C3:head->S3:head S4 Solutions Attempt trituration or use anti-solvent Re-evaluate nitration conditions Conduct a thorough solvent screen C4:head->S4:head

Caption: Troubleshooting logic for key synthesis challenges.

References

preventing decomposition of 2-Bromo-6-fluoropyridin-3-ol during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-fluoropyridin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address challenges you may encounter during the handling and reaction of this versatile building block. Our goal is to provide you with the expertise and insights necessary to ensure the stability and reactivity of this compound in your synthetic endeavors.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific issues that may arise during reactions involving this compound, providing explanations and actionable protocols to mitigate decomposition.

Question: My reaction mixture containing this compound is turning dark. What is causing this discoloration and how can I prevent it?

Answer:

Discoloration, often indicating the formation of colored impurities, is a common sign of decomposition in reactions with substituted pyridinols. The primary causes are typically oxidation and pH-dependent degradation. The electron-rich nature of the pyridinol ring, particularly with the hydroxyl group, makes it susceptible to oxidation, which can be exacerbated by exposure to air (oxygen), incompatible reagents, or elevated temperatures.

Underlying Causes and Solutions:

  • Oxidation: The pyridine ring can be oxidized, especially in the presence of oxidizing agents or even atmospheric oxygen, leading to complex polymeric byproducts. The presence of both a br[1]omine and a fluorine atom influences the electron distribution of the ring, affecting its reactivity.

  • pH Sensitivity: T[2]he stability of pyridinols can be highly dependent on the pH of the reaction medium. Both strongly acidic and [1]strongly basic conditions can promote decomposition. For instance, fluoropyridines can be unstable in acidic environments, leading to hydrolysis.

  • **Light Sensitivity:[3] Some pyridine derivatives are sensitive to light and can undergo photochemical degradation.

Troubleshooting Workfl[1][4]ow for Discoloration:

G start Reaction Mixture Turning Dark check_air Is the reaction run under inert atmosphere? start->check_air inert_yes Yes check_air->inert_yes If Yes inert_no No check_air->inert_no If No check_base Is a strong base (e.g., NaOH, KOH) being used? inert_yes->check_base implement_inert Degas solvent and run under N2 or Ar inert_no->implement_inert implement_inert->check_base base_yes Yes check_base->base_yes If Yes base_no No check_base->base_no If No use_weaker_base Consider a weaker, non-nucleophilic base (e.g., Cs2CO3, K3PO4) base_yes->use_weaker_base check_temp Is the reaction run at elevated temperature? base_no->check_temp use_weaker_base->check_temp temp_yes Yes check_temp->temp_yes If Yes temp_no No check_temp->temp_no If No lower_temp Attempt reaction at a lower temperature temp_yes->lower_temp check_light Is the reaction flask protected from light? temp_no->check_light lower_temp->check_light light_yes Yes check_light->light_yes If Yes light_no No check_light->light_no If No end Problem Resolved light_yes->end protect_from_light Wrap the flask in aluminum foil light_no->protect_from_light protect_from_light->end

Question: I am observing low yields and a complex mixture of byproducts in my cross-coupling reaction. How can I improve the outcome?

Answer:

Low yields and product complexity in cross-coupling reactions often point to competing side reactions and degradation of the starting material. 2-Bromo-6-fluoropyridin-3[1]-ol has multiple reactive sites, and careful optimization of reaction conditions is crucial.

Key Areas for Optimization:

ParameterRecommended ActionRationale
Catalyst/Ligand Screen different palladium catalysts and phosphine ligands.The choice of catalyst and ligand is critical for promoting the desired cross-coupling over side reactions.
Base Use a non-nucleophilic, moderately strong base such as K₃PO₄ or Cs₂CO₃.Strong bases can deprotonate the hydroxyl group, altering the electronic properties of the ring and potentially leading to unwanted side reactions.
Solvent Ensure the use of anhydrous, degassed solvents.Water and oxygen can deactivate the catalyst and promote decomposition of the starting material.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Higher temperatures can accelerate decomposition pathways.

Experimental Protocol: General Guidance for a Suzuki Cross-Coupling Reaction

This protocol is a general starting point and may require optimization for your specific substrate.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and a non-nucleophilic base such as K₃PO₄ (2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is also advisable to p[5]rotect it from light by storing it in an amber vial or in a dark location. For long-term storage, re[4]frigeration is recommended.

Q2: What is the tautomeric equilibrium of this compound and why is it important?

A2: Like other hydroxypyridines, this compound can exist in equilibrium with its pyridone tautomer. The position of this equilibrium can be influenced by the solvent polarity, pH, and temperature. This is a critical consideration as the two tautomers may exhibit different reactivities and propensities for decomposition. In polar solvents, the pyridone form may be favored.

Q3: Which analytical t[1]echniques are recommended for assessing the purity of this compound before use?

A3: It is crucial to assess the purity of the starting material. The following techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q4: Can I use a strong base like sodium hydroxide for reactions involving this compound?

A4: The use of strong, nucleophilic bases like sodium hydroxide is generally not recommended. These bases can lead to unwanted side reactions, such as nucleophilic aromatic substitution of the bromo or fluoro substituents, or promote decomposition of the pyridinol ring system. Milder, non-nucleophilic bases like potassium carbonate, cesium carbonate, or organic bases like triethylamine or diisopropylethylamine are often better choices.

References

Technical Support Center: Catalyst Selection for 2-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the catalytic landscape of 2-Bromo-6-fluoropyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for catalyst selection and reaction optimization. The unique trifecta of a reactive bromine atom, an electron-withdrawing fluorine atom, and a potentially coordinating hydroxyl group makes this substrate a versatile yet challenging building block. This resource will help you harness its full synthetic potential.

Part 1: Frequently Asked Questions & Core Concepts

This section addresses foundational questions that are critical to consider before embarking on a catalytic reaction with this compound.

Q1: What are the primary catalytic transformations for this substrate?

A1: The C-Br bond is the most reactive site for cross-coupling. The most common and synthetically valuable reactions are palladium-catalyzed cross-couplings, which form new carbon-carbon or carbon-nitrogen bonds. These include:

  • Suzuki-Miyaura Coupling: To form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: To form C-N bonds with a wide range of amines.[1][2][3]

  • Sonogashira Coupling: To form C(sp²)-C(sp) bonds with terminal alkynes.[4][5]

Q2: How do the fluorine and hydroxyl groups affect catalyst selection and reactivity?

A2: The fluorine and hydroxyl groups exert significant electronic and steric influences:

  • Fluorine: As a strong electron-withdrawing group, the fluorine atom makes the pyridine ring more electron-deficient. This generally accelerates the oxidative addition step (the first step in most Pd-catalyzed cycles) but can make the aryl-palladium intermediate more susceptible to side reactions.

  • Hydroxyl Group: The -OH group introduces several considerations. It is acidic and can be deprotonated by the bases typically used in cross-coupling. This can lead to coordination with the palladium center, potentially forming a palladium alkoxide.[6] This coordination can be beneficial, acting as a directing group, but it can also sequester the catalyst and inhibit reactivity. The decision to protect the hydroxyl group is a critical one (see Q3).

Q3: Should I protect the hydroxyl group before my cross-coupling reaction?

A3: There is no universal answer, and the optimal strategy depends on the specific reaction.

  • When to Consider Protection: If you observe low yields, catalyst deactivation, or significant side reactions, protecting the hydroxyl group (e.g., as a methyl or benzyl ether) is a prudent step. N-H containing heterocycles are known to be prone to dehalogenation, and protecting the N-H can suppress this side reaction.[7]

  • When to Proceed Unprotected: In some cases, the free hydroxyl can participate in the reaction, potentially increasing reaction rates or influencing regioselectivity through a directed coupling mechanism.[6][8][9] It is often worthwhile to first screen conditions with the unprotected substrate. If issues arise, a protecting group strategy should be implemented.

Part 2: Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. However, the unique features of this compound can lead to specific challenges.

Q1: My Suzuki reaction has stalled with significant starting material remaining. What should I investigate?

A1: Stalled reactions are a common issue. A systematic troubleshooting approach is key.

dot

Caption: Troubleshooting Decision Tree for Stalled Suzuki Reactions.

  • Catalyst System: The nitrogen of the pyridine ring can coordinate to the palladium center, potentially forming off-cycle, inactive species.[10]

    • Ligand Choice: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to simpler ligands like PPh₃.[10] They promote faster reductive elimination and stabilize the active Pd(0) species.

    • Pre-catalyst: Use a modern, well-defined pre-catalyst (e.g., a G3 or G4 palladacycle) that reliably forms the active Pd(0) species.[10] If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.[11][12]

  • Base Selection: The base is critical for activating the boronic acid.[13]

    • For pyridinol substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. They can also help mitigate issues with the acidic hydroxyl group.

    • Ensure the base is anhydrous, as water can facilitate unwanted side reactions.

  • Reaction Conditions:

    • Temperature: These couplings often require elevated temperatures (80-110 °C).

    • Solvent: Anhydrous solvents like dioxane, toluene, or DME are standard.

    • Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes).[14]

Q2: I'm observing a significant amount of the debrominated product (6-fluoropyridin-3-ol). How can I prevent this?

A2: Debromination (or protodehalogenation) is a notorious side reaction, especially with electron-deficient heteroaryl halides.[14][15] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.[16]

  • Primary Cause: The Pd-H species can be generated from trace water, the solvent (especially alcohols), or the base.

  • Solutions:

    • Use Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware.

    • Ligand Choice: The choice of ligand can influence the propensity for debromination. Experimenting with different electron-rich ligands is advisable.

    • Base Selection: Avoid hydroxide bases if possible. K₃PO₄ is often a good choice.

    • Protect the Hydroxyl Group: As mentioned, the free -OH can exacerbate this issue. Protecting it as a methyl or benzyl ether can significantly reduce debromination. Unprotected N-H groups in heterocyclic systems are known to increase susceptibility to dehalogenation.[7][17]

Catalyst & Condition Recommendations for Suzuki-Miyaura Coupling
Coupling PartnerRecommended Catalyst (1-3 mol%)Ligand (1.2-1.5 eq. to Pd)Base (2-3 eq.)SolventTemp (°C)
Phenylboronic AcidPd₂(dba)₃ or Pd(OAc)₂SPhos or XPhosK₃PO₄Dioxane/H₂O (10:1)90-100
Heteroarylboronic AcidXPhos Pd G3(none needed)K₃PO₄ or Cs₂CO₃Toluene or Dioxane100-110
Alkylboronic Acid (e.g., Me-B(pin))Pd(OAc)₂RuPhosK₃PO₄Dioxane80-90

Part 3: Troubleshooting Guide: Buchwald-Hartwig Amination

Forming a C-N bond with this compound is a powerful tool for building complex molecules, but it comes with its own set of challenges.[1][2]

Q1: My amination reaction is giving low yields. What parameters should I screen first?

A1: Low yields in Buchwald-Hartwig amination often trace back to the catalyst-ligand-base combination.

dot

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

  • Ligand Choice: This is often the most critical parameter. For an electron-deficient substrate like this, bulky biarylphosphine ligands are essential.

    • For primary amines: Consider ligands like RuPhos or BrettPhos.

    • For secondary amines: XPhos or the Josiphos-type ligands can be very effective.

    • Bidentate ligands like BINAP or DPPF provided an early breakthrough for coupling primary amines.[1]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or Lithium tert-butoxide (NaOtBu, KOtBu) are the most common and effective choices. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.[3]

  • Catalyst Precursor: As with the Suzuki reaction, using a well-defined pre-catalyst that requires no in-situ reduction can be advantageous and lead to more reproducible results.[11]

Q2: I'm attempting to couple with a primary amine and observing imine formation as a side product. Why is this happening?

A2: The formation of an imine byproduct can occur through a side reaction involving beta-hydride elimination from the palladium-amide intermediate.[1] This is more common with primary amines that have an alpha-hydrogen.

  • Mechanism: Instead of reductive elimination to form the desired C-N bond, the palladium complex can eliminate a hydride, which then leads to the formation of an imine and the debrominated starting material.

  • Solutions:

    • Ligand Tuning: Switching to a bulkier ligand can sterically disfavor the conformation required for beta-hydride elimination and promote the desired reductive elimination pathway.

    • Lower Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can sometimes minimize this side reaction.

Part 4: Experimental Protocols

General Protocol for Catalyst Screening in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing your reaction. It is designed for small-scale screening in parallel.

  • Array Preparation: In an array of oven-dried vials equipped with stir bars, add this compound (1.0 equiv., e.g., 0.1 mmol, 20.8 mg).

  • Reagent Addition: To each vial, add the boronic acid (1.2-1.5 equiv.) and the chosen base (2.0-3.0 equiv., e.g., K₃PO₄, 42.4 mg for 2 equiv.).

  • Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium pre-catalyst and ligand (if needed) in the reaction solvent. This ensures accurate dispensing of small quantities.

  • Inert Atmosphere: Seal the vials with septa, and place them in a reaction block or manifold. Evacuate and backfill with argon or nitrogen three times.[18]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1.0 mL of dioxane) via syringe, followed by the catalyst stock solution (targeting 1-3 mol% Pd).[14][18]

  • Reaction: Heat the reaction block to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at set time points (e.g., 2h, 6h, 24h).

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can then be analyzed and purified by column chromatography.[14]

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-6-fluoropyridin-3-ol: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Bromo-6-fluoropyridin-3-ol, a substituted pyridinol, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on a pyridine ring, offers a rich ground for spectroscopic analysis and interpretation.

This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of publicly available, experimentally verified spectra for this specific molecule, we will employ a rigorous, predictive approach grounded in fundamental NMR principles and buttressed by comparative data from structurally analogous compounds. This methodology not only offers a robust framework for the characterization of this compound but also serves as a practical guide for the spectral interpretation of similarly complex heterocyclic systems.

The Foundational Principles: Understanding Substituent Effects in Pyridine NMR

The chemical shifts and coupling constants observed in the NMR spectrum of a substituted pyridine are a direct reflection of the electronic environment of each nucleus. The electronegative nitrogen atom in the pyridine ring induces a general deshielding effect on the ring protons and carbons compared to benzene. The introduction of further substituents—bromo, fluoro, and hydroxyl groups in our case—modulates this electronic landscape through inductive and resonance effects.

  • Inductive Effects: Electronegative substituents like fluorine and bromine withdraw electron density through the sigma bonds, leading to a deshielding of nearby protons and carbons, thus shifting their signals to a higher frequency (downfield).

  • Resonance Effects: The hydroxyl group, being an electron-donating group, can increase electron density at the ortho and para positions through resonance, causing a shielding effect (upfield shift). Conversely, halogens can exhibit a weaker resonance effect, which can either be electron-donating or -withdrawing depending on the specific halogen and its position.

The interplay of these effects dictates the final chemical shifts and provides a powerful tool for structural assignment.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established substituent increment values, analysis of spectral data from similar compounds, and computational NMR prediction tools. The assumed solvent for these predictions is deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-47.2 - 7.4Doublet of doublets (dd)³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 2-3
H-56.8 - 7.0Doublet of doublets (dd)³J(H,H) ≈ 8-9, ³J(H,F) ≈ 6-8
OH5.0 - 6.0Broad singlet (br s)-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2138 - 142
C-3145 - 150
C-4115 - 120
C-5110 - 115
C-6158 - 162 (d, ¹J(C,F) ≈ 240-250 Hz)

Comparative Analysis: Benchmarking Against Known Spectra

To substantiate our predictions, a comparative analysis with experimentally determined NMR data of related compounds is indispensable. We will consider 2-bromopyridine and 2-fluoropyridine as our primary benchmarks.

Comparison with 2-Bromopyridine:

The ¹H NMR spectrum of 2-bromopyridine shows signals for its four protons, with H-6 being the most downfield due to its proximity to the electronegative nitrogen. The ¹³C NMR spectrum reflects the deshielding effect of both the nitrogen and the bromine atom on the adjacent carbons.[1][2][3]

Comparison with 2-Fluoropyridine:

In 2-fluoropyridine, the highly electronegative fluorine atom at the C-2 position significantly influences the chemical shifts of the neighboring protons and carbons. A large one-bond carbon-fluorine coupling (¹J(C,F)) is a characteristic feature in its ¹³C NMR spectrum.[4][5][6]

By analyzing the known shifts in these and other substituted pyridines, we can rationalize the predicted values for this compound. The introduction of the hydroxyl group at the 3-position is expected to cause a notable upfield shift for the protons and carbons at the ortho (C-2, C-4) and para (C-6) positions due to its electron-donating resonance effect.

Experimental Protocol for High-Resolution NMR Analysis

For researchers seeking to acquire experimental data for this compound or similar compounds, the following protocol outlines the key steps for obtaining high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry vial.[7][8][9]

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[7]

  • Cap the NMR tube securely.

2. Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire a standard one-dimensional spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16), and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, acquire a proton-decoupled spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.

  • To aid in the assignment of signals, it is highly recommended to perform two-dimensional (2D) NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Visualizing Molecular Connectivity and Spectral Assignments

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and a conceptual workflow for its comprehensive NMR analysis.

molecular_structure cluster_molecule This compound N N C2 C2 N->C2 C3 C3 C2->C3 Br Br C2->Br C4 C4 C3->C4 OH OH C3->OH C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C6->N F F C6->F

Caption: Molecular structure of this compound.

nmr_workflow cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolution, Filtration) oneD 1D NMR Acquisition (¹H, ¹³C) prep->oneD twoD 2D NMR Acquisition (COSY, HSQC, HMBC) oneD->twoD For detailed analysis process Data Processing (FT, Phasing, Baseline Correction) oneD->process twoD->process assign Spectral Assignment (Chemical Shifts, Couplings) process->assign structure Structure Elucidation & Verification assign->structure

Caption: A typical workflow for NMR-based structure elucidation.

Conclusion

References

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Pyridinol Derivatives in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Halogenated pyridinols are a cornerstone of heterocyclic chemistry, offering versatile handles for molecular elaboration. A frequent and pivotal choice lies between utilizing a bromo- or a chloro-pyridinol derivative. This guide provides an in-depth, objective comparison of their reactivity in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), supported by mechanistic principles and illustrative experimental data.

The Decisive Factor: Understanding the Carbon-Halogen Bond in Pyridinols

The fundamental difference in reactivity between bromo- and chloro-pyridinol derivatives stems from the distinct properties of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is longer and weaker than the C-Cl bond, a factor that dictates the energy required for bond cleavage and significantly influences the kinetics of many reactions. Furthermore, the electronic landscape of the pyridinol ring, with its electron-deficient nature, modulates the reactivity of the attached halogen.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Hierarchy

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a well-established reactivity trend is observed for aryl halides: I > Br > OTf > Cl.[1][2] This hierarchy is predominantly governed by the rate-determining step in the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2]

The weaker C-Br bond in bromopyridinol derivatives allows for a faster rate of oxidative addition compared to the stronger C-Cl bond in their chloro counterparts.[2] This translates to several practical advantages for brominated substrates:

  • Milder Reaction Conditions: Reactions often proceed at lower temperatures and with shorter reaction times.

  • Lower Catalyst Loadings: Efficient conversion can frequently be achieved with a smaller amount of the palladium catalyst.

  • Higher Yields: The enhanced reactivity often leads to improved product yields.

While historically challenging, recent advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands, have made the coupling of the more economical and abundant chloro-pyridines increasingly viable.[2]

The General Mechanism of Palladium-Catalyzed Cross-Coupling

The catalytic cycle for these transformations, illustrated below, hinges on the initial oxidative addition step where the reactivity difference between C-Br and C-Cl bonds is most pronounced.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Ar-X (Pyridinol-X) Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)-R_L2 R-M (e.g., R-B(OH)₂ or R₂NH) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Data in Cross-Coupling Reactions

The following table summarizes representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the general reactivity trends. Note that reaction conditions are optimized for each substrate class and may not be directly interchangeable.

ReactionSubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
Suzuki-Miyaura 2-Bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80°C, 12h~90%[3]
Suzuki-Miyaura 2-Chloro-4-methylpyridinePhenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene, 100°C, 18h~85%[3]
Buchwald-Hartwig 3-Bromo-2-chloropyridineMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 90-110°C, 4-12hHigh (Selective at C-Br)[4][5]
Buchwald-Hartwig 3-Bromo-2-chloropyridineMorpholinePd₂(dba)₃, Biarylphosphine, NaOtBuToluene, 110-130°C, 18-36hModerate (at C-Cl, requires forcing conditions)[5]

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Reactivity Profile

In contrast to cross-coupling reactions, the reactivity order in nucleophilic aromatic substitution (SNAr) on pyridinol derivatives is not as straightforward and can be reversed. The SNAr mechanism proceeds via a two-step addition-elimination pathway, with the initial nucleophilic attack forming a negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is the primary determinant of the reaction rate.[6]

The position of the halogen relative to the ring nitrogen is crucial. For substitutions at the 2- (ortho) and 4- (para) positions, the electron-withdrawing pyridine nitrogen can effectively stabilize the negative charge of the Meisenheimer complex through resonance.[6][8] This stabilization lowers the activation energy of the first, typically rate-determining step.

In SNAr, two competing factors are at play:

  • Inductive Effect: The more electronegative chlorine atom polarizes the C-Cl bond more effectively than bromine, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Leaving Group Ability: Bromide is generally a better leaving group than chloride in the second (elimination) step.

For activated systems like 2- and 4-halopyridinols, the rate-determining step is often the initial nucleophilic attack.[9][10] In these cases, the stronger inductive effect of chlorine can lead to chloro-pyridinol derivatives being more reactive than their bromo counterparts .[3] However, for less activated positions (e.g., the 3-position), or when the elimination step becomes rate-limiting, the better leaving group ability of bromide can dominate. Studies on N-methylpyridinium ions have shown a reactivity order of 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating a complex interplay of factors where the simple "element effect" (F > Cl > Br > I) is not observed.[9][11]

The Mechanism of Nucleophilic Aromatic Substitution

The SNAr mechanism highlights the importance of the stability of the Meisenheimer complex, which is enhanced by the pyridine nitrogen at the 2- and 4-positions.

References

Navigating the Bioactive Landscape of 2-Bromo-6-fluoropyridin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, forming the backbone of numerous therapeutic agents.[1] Its versatility allows for a wide range of chemical modifications, each influencing the molecule's biological activity. This guide delves into the potential biological activities of a specific, yet underexplored, class of compounds: 2-Bromo-6-fluoropyridin-3-ol derivatives. While direct experimental data for this exact scaffold is limited in publicly accessible literature, by examining structurally related compounds, we can infer potential therapeutic applications and guide future research. This document serves as a comparative analysis, synthesizing data from analogous pyridine derivatives to illuminate the prospective anticancer and antimicrobial properties of this compound and its chemical cousins.

The Pyridine Core: A Privileged Scaffold in Drug Discovery

Pyridine and its derivatives are ubiquitous in pharmaceuticals, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the aromatic ring itself can engage in various interactions with biological targets. The substitution pattern on the pyridine ring is a critical determinant of its pharmacological profile. The presence and position of functional groups like halogens (bromo, fluoro) and hydroxyl groups can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties.

Unveiling the Therapeutic Potential: A Comparative Analysis

Due to the nascent stage of research into this compound derivatives, this guide will draw comparisons with structurally similar compounds to hypothesize their potential biological activities. We will explore two primary areas of interest: anticancer and antimicrobial applications.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous pyridine derivatives have demonstrated potent anticancer activity.[2] The introduction of halogen atoms, such as bromine and fluorine, can enhance a molecule's lipophilicity, thereby improving its ability to cross cell membranes and reach intracellular targets. Furthermore, these halogens can participate in halogen bonding, a non-covalent interaction that can contribute to drug-target binding affinity.

Comparative Insights from Structurally Related Compounds:

Inferred Structure-Activity Relationships (SAR):

Based on general principles of medicinal chemistry and data from related compounds, we can postulate the following SAR for this compound derivatives:

  • Hydroxyl Group at C3: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with key amino acid residues in the active site of target proteins. Its acidity can also be modulated by the adjacent substituents.

  • Bromine at C2: The bulky and lipophilic bromine atom can enhance binding through hydrophobic interactions and potentially form halogen bonds. Its position ortho to the hydroxyl group could influence the latter's acidity and conformation.

  • Fluorine at C6: The small and highly electronegative fluorine atom can alter the electronic properties of the pyridine ring, influencing its pKa and metabolic stability. Fluorine substitution is a common strategy in drug design to block metabolic oxidation.

Table 1: Comparative Anticancer Activity of Various Pyridine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
3-Cyanopyridine Derivative (8f)MCF-7 (Breast)1.69[3]
3-Cyanopyridine Derivative (7h)MCF-7 (Breast)1.89[3]
Quinazoline-based Urea Hybrid (3a)EGFR/VEGFR-20.001 / 0.079[1]
Furo[3,2-b]pyridin-3-ol DerivativeVariousPromising activity reported[4]

Note: This table presents data for structurally related compounds to provide a comparative context, as direct data for this compound derivatives is unavailable.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyridine scaffold is also a key component in many antimicrobial agents. Halogenated pyridines, in particular, have shown promise in this area. The mechanism of action for such compounds can vary, from disrupting cell membranes to inhibiting essential enzymes.

Comparative Insights from Structurally Related Compounds:

A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share the pyridine core, demonstrated significant antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic linezolid.[5] The introduction of a fluorine atom into the pyridine ring was found to significantly enhance the antibacterial activity.[5] Another study on 6-bromoindolglyoxylamido derivatives highlighted their intrinsic antimicrobial activity against Gram-positive bacteria and their ability to enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria.[6]

Inferred Structure-Activity Relationships (SAR):

For antimicrobial activity, the following SAR for this compound derivatives can be proposed:

  • Halogen Combination: The presence of both bromine and fluorine may lead to a broad spectrum of activity or enhanced potency against specific pathogens.

  • Pyridin-3-ol Moiety: The hydroxyl group could be crucial for interacting with bacterial targets or for the compound's overall physicochemical properties, such as solubility.

Table 2: Comparative Antimicrobial Activity of Bromo- and Fluoro-Substituted Heterocycles

Compound ClassBacterial StrainMIC (µg/mL)Reference
3-(6-fluoropyridin-3-yl)-2-oxazolidinone (21d)S. aureus2[5]
3-(6-fluoropyridin-3-yl)-2-oxazolidinone (21d)E. faecalis4[5]
6-Bromoindolglyoxylamide Derivative (3)S. aureus4[6]
6-Bromoindolglyoxylamide Derivative (3)E. coli (enhancer)-[6]

Note: This table presents data for structurally related compounds to provide a comparative context, as direct data for this compound derivatives is unavailable.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Anticancer Cytotoxicity Assay

cluster_workflow Anticancer Cytotoxicity Assay (MTT) start Start: Seed Cancer Cells treat Treat with Compounds start->treat 24h Incubation incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Workflow of the MTT assay for determining anticancer cytotoxicity.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Antimicrobial Susceptibility Testing

cluster_workflow Antimicrobial Susceptibility (Broth Microdilution) start Start: Prepare Compound Stock dilute Serial Dilution in Broth start->dilute inoculate Inoculate Wells dilute->inoculate prepare_inoculum Prepare Microbial Inoculum prepare_inoculum->inoculate incubate Incubate (16-20h) inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow of the broth microdilution assay for determining MIC.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is still in its early stages, a comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The presence of bromo, fluoro, and hydroxyl substituents on the privileged pyridine scaffold suggests a high potential for potent and selective biological activity.

Future research should focus on the synthesis of a library of this compound derivatives with variations in the substitution pattern to establish clear structure-activity relationships. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these novel compounds. The insights gained from such studies could pave the way for the development of new and effective therapeutic agents to address the pressing global challenges of cancer and infectious diseases.

References

The Definitive Edge: A Comparative Guide to the Structural Confirmation of 2-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. For a molecule such as 2-Bromo-6-fluoropyridin-3-ol, a halogenated pyridinol derivative with potential applications in medicinal chemistry, absolute structural integrity is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against other common analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of a molecule.[1] This technique provides a direct visualization of the atomic arrangement in the solid state, offering precise bond lengths, bond angles, and stereochemistry. The resulting electron density map is a powerful piece of evidence that leaves no room for ambiguity, unlike indirect spectroscopic methods which rely on interpretation and inference.[2][3]

The Crystallographic Workflow: From Powder to Picture

The journey from a powdered sample to a fully resolved crystal structure is a meticulous process that demands precision and expertise.

X_ray_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Solution & Refinement A High-Purity Sample B Solvent Screening A->B C Crystallization (e.g., Slow Evaporation) B->C D Single Crystal Harvest C->D E Mount Crystal on Goniometer D->E F X-ray Diffraction (Synchrotron/In-house) E->F G Diffraction Pattern Collection F->G H Data Processing & Integration G->H I Phase Problem Solution (e.g., Direct Methods) H->I J Model Building & Refinement I->J K Final Structure Validation J->K L L K->L Unambiguous 3D Structure

A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Case Study with a Halogenated Pyridinol

While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, we can extrapolate a robust experimental protocol based on the published structure of the analogous compound, 2-Bromo-3-hydroxy-6-methylpyridine.[4][5][6][7][8]

1. Crystallization:

  • A supersaturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) would be prepared.

  • Slow evaporation of the solvent at room temperature in a loosely covered vial would be employed to encourage the growth of single crystals suitable for diffraction.

2. Data Collection:

  • A suitable single crystal would be mounted on a goniometer head.

  • X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

3. Structure Solution and Refinement:

  • The collected diffraction data would be processed to yield a set of structure factors.

  • The structure would be solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be located in the difference Fourier map and refined isotropically.

Anticipated Crystallographic Data

Based on the analysis of similar structures, the expected crystallographic data for this compound would be summarized as follows:

ParameterExpected ValueSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/c or PbcaDefines the symmetry elements within the unit cell.
a, b, c (Å)10-15 ÅDimensions of the unit cell.
α, β, γ (°)α=γ=90°, β≈100° (Monoclinic)Angles of the unit cell.
V (ų)1200-1600 ųVolume of the unit cell.
Z4 or 8Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This data provides an unparalleled level of detail, confirming the connectivity of the atoms, the planarity of the pyridine ring, and the precise spatial orientation of the bromo, fluoro, and hydroxyl substituents.

Alternative Spectroscopic Techniques: A Comparative Overview

While X-ray crystallography provides the definitive structure, other spectroscopic techniques are indispensable for routine characterization and for providing complementary information, particularly in solution.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution.[11][12][13] It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Workflow for NMR Analysis:

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) Spectra B->C D Process and Analyze Data C->D E Propose Structure D->E

A typical workflow for structural elucidation by NMR spectroscopy.

Expected NMR Data for this compound:

TechniqueExpected ObservationsInferences
¹H NMRTwo aromatic protons exhibiting coupling to each other and to the ¹⁹F nucleus. A broad singlet for the hydroxyl proton.Confirms the presence and connectivity of the pyridine ring protons and the hydroxyl group.
¹³C NMRFive distinct carbon signals in the aromatic region.Reveals the number of unique carbon environments.
¹⁹F NMRA single resonance coupled to the adjacent aromatic proton.Confirms the presence and position of the fluorine atom.
2D NMR (COSY, HSQC, HMBC)Correlations between protons and carbons.Establishes the complete connectivity of the molecule.

While powerful, NMR relies on the interpretation of chemical shifts, coupling constants, and correlations to piece together the molecular puzzle. The final structure is a proposition based on the data, not a direct image.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.[14] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to deduce the molecular formula.

Expected Mass Spectrometry Data:

TechniqueExpected ObservationInferences
HRMS (ESI+)[M+H]⁺ ion with a characteristic isotopic pattern for one bromine atom.Confirms the molecular formula (C₅H₄BrFNO) and the presence of a bromine atom.

MS provides crucial information about the molecular formula but gives no insight into the connectivity of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Data:

Wavenumber (cm⁻¹)AssignmentSignificance
~3400 (broad)O-H stretchConfirms the presence of the hydroxyl group.
~1600-1450C=C and C=N stretchingCharacteristic of the pyridine ring.
~1250-1000C-F and C-O stretchingIndicates the presence of fluoro and hydroxyl substituents.

IR spectroscopy is an excellent tool for identifying functional groups but provides limited information about the overall molecular structure.

Head-to-Head Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of atoms in solutionMolecular weight, elemental compositionFunctional groups
Sample Phase Solid (single crystal)SolutionGas/SolutionSolid/Liquid/Gas
Ambiguity Low to noneLow (for small molecules)High (for isomers)High (for isomers)
Throughput LowHighHighHigh
Definitive Nature DefinitivePropositiveSupportiveSupportive

Conclusion: The Power of Synergy

While single-crystal X-ray crystallography provides the ultimate, unambiguous structural confirmation of this compound, a comprehensive structural elucidation strategy should leverage the strengths of multiple analytical techniques. NMR, MS, and IR spectroscopy are invaluable for initial characterization, purity assessment, and for providing complementary data that, when combined with the definitive 3D structure from X-ray crystallography, provides a complete and unassailable understanding of the molecule . For researchers and drug development professionals, this integrated approach ensures the highest level of scientific integrity and provides a solid foundation for further investigation.

References

A Senior Application Scientist's Guide to the Purity Assessment of 2-Bromo-6-fluoropyridin-3-ol: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Bromo-6-fluoropyridin-3-ol is a substituted pyridinol that serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product.[1][2] The presence of even trace amounts of impurities—originating from starting materials, synthetic by-products, or degradation—can have profound consequences, potentially altering the pharmacological and toxicological profile of the API.[3][4]

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities.[5][6][7][8] Therefore, a robust, multi-faceted analytical strategy is essential for the detection, identification, and quantification of all potential impurities.[4][6] This guide, from the perspective of a seasoned application scientist, provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will explore the causality behind methodological choices, present comparative data, and provide actionable protocols to empower researchers in their quality control workflows.

A comprehensive purity assessment strategy does not rely on a single technique but integrates orthogonal methods to build a complete purity profile. The following diagram illustrates a logical workflow for this process.

G cluster_0 Phase 1: Identity & Initial Screening cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Impurity Identification & Characterization cluster_3 Phase 4: Final Purity Assignment A Sample Receipt: This compound B FTIR Spectroscopy A->B Quick Identity Check C ¹H & ¹⁹F NMR Spectroscopy A->C Structural Confirmation D Identity Confirmed? B->D C->D E RP-HPLC-UV (Primary Purity Assay) D->E If Yes F Headspace GC-MS (Residual Solvents) D->F G Impurity Profile Generated E->G M Mass Balance Calculation E->M F->G F->M H LC-MS Analysis G->H Unknown peak >0.1%? I Impurity Isolation (Prep-HPLC) G->I Significant Impurity? K Structure Elucidation H->K J NMR Spectroscopy (Isolated Impurities) I->J J->K K->M L qNMR (Absolute Purity) L->M N Final Purity Report M->N G cluster_0 Purity Assessment Strategy Techniques Technique Principle Primary Application HPLC HPLC-UV Differential partitioning between phases Quantitative Purity & Impurity Profile GCMS GC-MS Volatility & Mass Fragmentation Volatile Impurities (Residual Solvents) NMR NMR Nuclear spin in a magnetic field Structural ID & Absolute Purity (qNMR) FTIR FTIR Molecular Vibrations (IR Absorption) Identity Confirmation LCMS LC-MS Chromatographic Separation + Mass Analysis Impurity Identification HPLC->LCMS Identify unknown peaks NMR->HPLC Confirm structure of main peak FTIR->NMR Initial ID check

References

The Strategic Utility of 2-Bromo-6-fluoropyridin-3-ol in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. The inherent structural diversity and tunability of heterocyclic scaffolds have positioned them as privileged starting points for the synthesis of targeted therapeutics. Among these, the pyridine core, and specifically its substituted variants, has proven to be a highly versatile and effective framework. This guide provides an in-depth technical analysis of a particularly valuable, yet specialized, building block: 2-Bromo-6-fluoropyridin-3-ol . We will objectively explore its applications, compare its utility against other synthetic alternatives, and provide supporting experimental data for its incorporation into potent kinase inhibitors.

The Pyridinol Scaffold: A Privileged Motif in Kinase Inhibition

The pyridine ring is a common feature in a multitude of FDA-approved drugs, owing to its ability to engage in various non-covalent interactions within protein active sites, including hydrogen bonding and π-stacking. The strategic placement of substituents on the pyridine ring is a key aspect of rational drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its biological activity. The presence of a hydroxyl group, as in pyridinols, is of particular interest as it can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor to the kinase hinge region or other key residues.

This compound: A Trifecta of Functionality

This compound is a highly functionalized building block that offers medicinal chemists a unique combination of reactive sites and modulating groups.

  • The 2-Bromo Group: The bromine atom at the 2-position serves as a versatile synthetic handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.

  • The 6-Fluoro Group: The fluorine atom at the 6-position significantly influences the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen and the acidity of the 3-hydroxyl group. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism. It can also contribute to improved binding affinity through favorable interactions with the target protein.

  • The 3-Hydroxy Group: The hydroxyl group at the 3-position is a key pharmacophoric feature. It can participate in critical hydrogen bonding interactions within the ATP-binding site of kinases, often mimicking the hydrogen bonding pattern of the adenine portion of ATP. This interaction can significantly contribute to the potency and selectivity of the inhibitor.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them attractive therapeutic targets. Several patents describe the use of substituted pyridines in the synthesis of potent JAK inhibitors. While a direct synthesis from this compound is not always explicitly detailed, the structural motifs present in patented JAK inhibitors strongly suggest its utility as a key intermediate.

For instance, the core of many JAK inhibitors features a substituted pyridine or pyrimidine ring. The strategic placement of functional groups that can be introduced via the bromo and hydroxyl moieties of this compound is a recurring theme.

Experimental Protocol: Hypothetical Synthesis of a JAK Inhibitor Intermediate

The following protocol outlines a representative synthetic sequence that could be employed to generate a key intermediate for a JAK inhibitor, starting from this compound. This protocol is based on established synthetic methodologies for similar scaffolds.

Step 1: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), an appropriate aryl or heteroaryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the coupled product.

Step 2: Functionalization of the Hydroxyl Group (Optional)

The 3-hydroxyl group can be further functionalized if required for the final inhibitor structure. This could involve etherification or esterification under standard conditions.

Step 3: Introduction of an Amino Group

The resulting intermediate can then be subjected to a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce a key amino group, which is often crucial for interaction with the kinase hinge region.

Comparative Performance and Data

Compound IDCore ScaffoldR1-Group (at C2)R2-Group (at C6)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
A-1 Pyridin-3-olPhenylFluoro5075150
A-2 Pyridin-3-ol4-FluorophenylFluoro3550120
A-3 Pyridin-3-ol2-PyrimidinylFluoro152580
B-1 Pyridin-3-olPhenylMethoxy120150300
C-1 Pyridin-3-aminePhenylFluoro80110250

This representative data highlights the importance of the fluoro substituent at the 6-position (compare A-series to B-1) and the nature of the group introduced at the 2-position via the bromo precursor. The pyridin-3-ol motif (A-series) generally shows better potency compared to the corresponding amine (C-1), underscoring the significance of the hydroxyl group for kinase inhibition.

Logical Workflow for Utilizing this compound in a Drug Discovery Campaign

Caption: A streamlined workflow for a kinase inhibitor discovery program utilizing this compound.

Conclusion

This compound represents a highly valuable and strategic building block for the synthesis of novel kinase inhibitors. Its unique combination of a versatile synthetic handle (bromo group), a modulating and stabilizing element (fluoro group), and a key pharmacophoric feature (hydroxyl group) provides medicinal chemists with a powerful tool for the rapid generation of diverse compound libraries with a high potential for biological activity. While direct, publicly available experimental data for inhibitors synthesized from this specific starting material is limited, the structural features of numerous patented kinase inhibitors strongly support its utility. The strategic incorporation of this compound into drug discovery programs can accelerate the identification of potent and selective clinical candidates.

A Comparative Guide to the Cost-Effectiveness of 2-Bromo-6-fluoropyridin-3-ol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridinols in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties critical for effective drug candidates.[1][2] Among these scaffolds, functionalized pyridines are of paramount importance. This guide provides an in-depth analysis of the cost-effectiveness of a key intermediate, 2-Bromo-6-fluoropyridin-3-ol , in the synthesis of complex molecular architectures.

Through a direct comparison with a common alternative synthetic route, we will demonstrate that while the initial procurement cost of a specialized reagent may seem high, its true value lies in streamlining the synthetic process. This analysis will focus on factors beyond the price per gram, including overall yield, reduction in synthetic steps, purification efficiency, and labor costs, offering a holistic view for researchers and process chemists aiming to optimize their synthetic strategies.

Physicochemical Profile: this compound

This compound is a trifunctional building block offering a unique combination of reactive sites. The bromine atom at the C2 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. The fluorine atom at C6 activates the ring for nucleophilic aromatic substitution (SNAr) and can modulate the pKa of the pyridinol hydroxyl group. The hydroxyl group itself provides a handle for further derivatization or can act as a directing group in metallation reactions.

PropertyValue
CAS Number 1256822-94-2[3][4]
Molecular Formula C₅H₃BrFNO[3]
Molecular Weight 191.99 g/mol [3]
Typical Purity ≥98%[3]
Appearance Off-white to pale yellow solid

Comparative Synthesis: A Case Study in Biaryl Construction

To objectively assess the cost-effectiveness of this compound, we will examine the synthesis of a hypothetical, yet representative, drug-like fragment: 2-(4-aminophenyl)-6-fluoropyridin-3-ol . This structure is a common motif in kinase inhibitors and other biologically active molecules. We will compare a direct, single-step cross-coupling approach starting from this compound (Route A) with a multi-step pathway starting from the more common and less expensive bulk chemical, 2,6-difluoropyridine (Route B).

Route A: Direct Synthesis via Suzuki-Miyaura Coupling

This approach leverages the inherent reactivity of the C-Br bond in this compound for a direct and efficient construction of the C-C biaryl bond. The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its functional group tolerance and high yields.[5][6]

Experimental Protocol: Route A
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.92 g, 10 mmol, 1.0 eq), 4-aminophenylboronic acid (1.64 g, 12 mmol, 1.2 eq), and potassium carbonate (4.14 g, 30 mmol, 3.0 eq).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (50 mL). Degas the mixture by bubbling argon through it for 20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the final product.

Workflow Diagram: Route A

A This compound C Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C A->C B 4-Aminophenylboronic acid B->C D Product: 2-(4-aminophenyl)-6-fluoropyridin-3-ol C->D Yield: ~85%

Caption: Direct, one-step synthesis via Suzuki coupling.

Route B: Multi-Step Synthesis from 2,6-Difluoropyridine

This alternative pathway begins with a more economical starting material but necessitates additional steps to install the required functionality. The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) to install the hydroxyl group, followed by a directed ortho-metallation and bromination before the final Suzuki coupling.

Experimental Protocol: Route B
  • Step 1: Hydroxylation: In a sealed tube, dissolve 2,6-difluoropyridine (1.15 g, 10 mmol, 1.0 eq) in DMSO (20 mL). Add powdered sodium hydroxide (0.8 g, 20 mmol, 2.0 eq). Heat the mixture to 120 °C for 8 hours. Cool, quench with water, and acidify with HCl to precipitate the product, 6-fluoropyridin-2-ol. Filter and dry.

  • Step 2: Bromination: Protect the hydroxyl group of 6-fluoropyridin-2-ol (from Step 1) as a silyl ether (e.g., TBDMS). Dissolve the protected intermediate in dry THF (50 mL) and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise. After 1 hour, add N-bromosuccinimide (NBS) (1.1 eq). Allow to warm to room temperature. Quench with saturated NH₄Cl solution and extract with ether. Purify to obtain the brominated intermediate.

  • Step 3: Suzuki-Miyaura Coupling: Deprotect the silyl ether. Using the brominated intermediate from Step 2, follow the Suzuki-Miyaura coupling protocol as described in Route A to obtain the final product.

Workflow Diagram: Route B

A 2,6-Difluoropyridine B Step 1: SNAr NaOH, DMSO, 120°C A->B Yield: ~70% C 6-Fluoropyridin-2-ol B->C D Step 2: Protection (TBDMSCl) C->D E Protected Intermediate D->E F Step 3: Bromination n-BuLi, NBS, -78°C E->F Yield: ~65% G Brominated Intermediate F->G H Step 4: Deprotection (TBAF) G->H I This compound (Generated in situ) H->I J Step 5: Suzuki Coupling (Same as Route A) I->J K Final Product J->K Yield: ~85%

Caption: Multi-step synthesis starting from 2,6-difluoropyridine.

Cost-Effectiveness Analysis

The true cost of a synthesis is a composite of multiple factors. The following table provides a comparative analysis of Route A and Route B based on estimated costs and process efficiency for a 10 mmol scale synthesis.

ParameterRoute A (this compound)Route B (2,6-Difluoropyridine)Justification
Starting Material Cost Higher per gram (e.g., ~$266/g)[3]Lower per gram (e.g., ~$10/g)This compound is a specialized, pre-functionalized reagent.
Number of Synthetic Steps 15 (Hydroxylation, Protection, Bromination, Deprotection, Coupling)Route A offers significant step economy.
Overall Yield (Estimated) ~85%~35% (0.70 * 0.95 * 0.65 * 0.95 * 0.85)Multi-step syntheses suffer from cumulative yield loss.
Reagent & Catalyst Cost Moderate (Pd catalyst, boronic acid, base)High (n-BuLi, TBDMSCl, NBS, TBAF, plus all reagents from Route A)Route B requires expensive and hazardous reagents like n-BuLi.
Process Time & Labor Low (~8-10 hours)High (~3-4 days)Multiple steps, workups, and purifications increase labor intensity.
Purification Complexity Low (One column chromatography)High (Multiple extractions and column purifications)Each step in Route B introduces potential byproducts requiring removal.
Waste Generation LowHighMore solvents and reagents are consumed in Route B, increasing disposal costs.
Effective Cost per Gram of Product Lower Higher Despite the higher initial reagent cost, the superior overall yield and process efficiency of Route A make it more economical.

Conclusion: A Paradigm of Step Economy

While a superficial analysis might favor Route B due to the low cost of 2,6-difluoropyridine, a comprehensive evaluation reveals the superior cost-effectiveness of using the pre-functionalized intermediate, This compound . The single-step, high-yield transformation in Route A drastically reduces process time, labor costs, and waste generation. The cumulative yield losses and high cost of additional reagents in the multi-step Route B quickly negate the initial savings on the starting material.

For researchers in drug discovery and process development, this analysis underscores a critical principle: investing in advanced, functionalized building blocks is often the most economical strategy. The use of reagents like this compound accelerates project timelines, improves the reliability of synthetic outcomes, and ultimately delivers a lower effective cost per gram of the final, high-value compound.

References

A Comparative Guide to the Safety and Handling of 2-Bromo-6-fluoropyridin-3-ol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the appropriate selection and safe handling of specialized building blocks are paramount to successful and secure research outcomes. 2-Bromo-6-fluoropyridin-3-ol, a key intermediate in the synthesis of complex molecules, offers a unique combination of functional groups for diverse chemical transformations. This guide provides an in-depth analysis of its safety and handling profile, alongside a comparative look at its reactivity in common cross-coupling reactions, offering field-proven insights for its effective use.

Core Safety and Handling Profile of this compound

A thorough understanding of the hazard profile of this compound (CAS No. 1256822-94-2) is the foundation of its safe utilization in the laboratory. While comprehensive toxicological data for this specific compound is not extensively published, the available safety data sheets (SDS) from suppliers provide critical GHS hazard classifications and precautionary measures.

Based on available information, this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The signal word for this compound is "Warning" .[1]

Personal Protective Equipment (PPE) and Engineering Controls

Given the irritant nature of this compound, stringent adherence to appropriate personal protective equipment and engineering controls is mandatory.

PPE_Workflow

Storage and Incompatibility

Proper storage is crucial to maintain the integrity and prevent hazardous reactions of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Incompatible materials to avoid include strong oxidizing agents and strong acids.

First Aid Measures

In case of accidental exposure, the following first aid measures should be taken:

  • After inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Comparative Analysis in Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental transformations in drug discovery for the formation of C-C and C-N bonds, respectively.

Reactivity Profile in a Comparative Context

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is generally dictated by the nature of the halogen, with the established trend being I > Br > Cl > F. This trend is a direct consequence of the carbon-halogen bond strength, which affects the rate-determining oxidative addition step in the catalytic cycle.

As a brominated pyridine, this compound exhibits a favorable balance of reactivity and stability. It is generally more reactive than its chlorinated analogue, often requiring milder reaction conditions (e.g., lower temperatures, less reactive catalysts) to achieve comparable yields. Conversely, the corresponding iodinated pyridine, while more reactive, may be less stable and more expensive.

The presence of the fluorine and hydroxyl substituents on the pyridine ring also modulates the electronic properties and, consequently, the reactivity of the molecule. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the pyridine ring, potentially facilitating the oxidative addition step. The hydroxyl group can participate in hydrogen bonding and may require protection in certain reaction schemes to prevent side reactions.

Hypothetical Performance Comparison in Suzuki-Miyaura Coupling
FeatureThis compound2-Chloro-6-fluoropyridin-3-ol (Hypothetical)
Reactivity HigherLower
Typical Reaction Temp. 80-100 °C100-120 °C
Catalyst Loading Typically lowerMay require higher loading or more active catalyst
Ligand Choice Broader range of phosphine ligandsOften requires more electron-rich, bulky ligands
Substrate Stability Generally goodHigh
Cost Generally higherTypically lower

Suzuki_Cycle

Experimental Protocols: A Guideline for Application

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound. Optimization of specific parameters (catalyst, ligand, base, solvent, and temperature) is crucial for achieving high yields and purity.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, or SPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench cautiously with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable and reactive building block for the synthesis of functionalized pyridines. A comprehensive understanding of its irritant nature and the implementation of robust safety protocols, including the use of appropriate PPE and engineering controls, are essential for its safe handling. In cross-coupling reactions, its reactivity profile as a brominated pyridine offers a good compromise between reactivity and stability, making it a versatile substrate for the construction of complex molecular architectures. While direct comparative experimental data remains sparse, the established principles of halopyridine reactivity provide a solid framework for predicting its behavior relative to other halogenated analogues and for designing efficient synthetic strategies.

References

Navigating the Patent Landscape for 2-Bromo-6-fluoropyridin-3-ol: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the patent literature involving the synthesis and utility of 2-Bromo-6-fluoropyridin-3-ol, a key heterocyclic building block in modern medicinal chemistry. While direct patent filings for the synthesis of this specific intermediate are not prevalent, this document constructs a likely and robust synthetic pathway based on analogous reactions in the patent literature. Furthermore, it details a patented application of this compound, showcasing its role in the development of next-generation kinase inhibitors.

Part 1: Proposed Synthesis of this compound

A critical analysis of patent literature for analogous compounds suggests that a direct and efficient route to this compound is the electrophilic bromination of the commercially available 6-fluoropyridin-3-ol. This approach is favored for its atom economy and straightforward execution.

Proposed Synthetic Pathway

The proposed synthesis involves the direct bromination of 6-fluoropyridin-3-ol. The electron-donating hydroxyl group at the 3-position activates the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the ortho and para positions. The fluorine atom at the 6-position is a deactivator, which helps to control the regioselectivity of the bromination.

Synthetic Pathway of this compound start 6-Fluoropyridin-3-ol reagents N-Bromosuccinimide (NBS) Acetonitrile (MeCN) Room Temperature start->reagents 1.0 eq product This compound reagents->product High Yield Patented Use of this compound start1 bis(tert-butyl) (4-bromo-2-cyano-3-hydroxyphenyl)carbamate reagents Reaction Conditions (Specific base and solvent) start1->reagents start2 This compound start2->reagents product bis(tert-butyl) (4-bromo-3-((2-bromo-6-fluoropyridin-3-yl)oxy)-2-cyanophenyl)carbamate reagents->product Yield: 38%

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-6-fluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of 2-Bromo-6-fluoropyridin-3-ol

As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve their scientific objectives safely and efficiently. The integrity of our work is built upon a foundation of rigorous safety practices. This guide provides a comprehensive, experience-driven framework for handling this compound, a halogenated pyridine derivative. We will move beyond a simple checklist to explore the rationale behind each safety protocol, ensuring a deep, applicable understanding for professionals in research and drug development.

Hazard Profile and Risk Assessment

Understanding the specific chemical nature of this compound is the critical first step in a robust safety assessment. While comprehensive toxicological data for every novel compound is not always available, we can infer a reliable hazard profile from its structural motifs and data from analogous compounds.

The structure combines a pyridine ring with a hydroxyl group (-OH), a bromine atom, and a fluorine atom. Halogenated pyridines, as a class, warrant careful handling. Based on safety data for similar chemicals, this compound should be presumed to have the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

A proactive risk assessment concludes that the primary exposure routes to mitigate are skin/eye contact and inhalation of dust or aerosols.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Effective safety relies on a hierarchy of controls. Engineering controls are the first and most effective line of defense, supplemented by mandatory personal protective equipment.

Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable as it is the most effective way to prevent inhalation of airborne particulates.

Personal Protective Equipment (PPE): Your PPE is your last line of defense. It must be selected based on the specific hazards identified.

Protected AreaRequired PPEScientific Rationale
Eyes & Face ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[3][7]The hydroxyl and halogenated pyridine structure suggests a high potential for severe eye irritation. Goggles provide a seal against splashes, while the face shield protects the entire face during transfers of larger quantities or energetic reactions.
Hands Nitrile or Neoprene gloves.[5][6][8]These materials provide broad chemical resistance. Latex gloves are unsuitable.[6][8] For extended procedures, consider double-gloving. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
Body Fully-buttoned, chemical-resistant laboratory coat.[5][9]Protects skin and personal clothing from incidental splashes and spills.
Respiratory Not required if work is performed in a certified fume hood.If engineering controls fail or are unavailable for a specific task, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge is mandatory.[1][7]

Operational Protocol: From Receipt to Disposal

A systematic, step-by-step approach ensures that safety is integrated into the entire experimental workflow.

Pre-Handling and Preparation
  • Designate Area: Cordon off a specific area within a chemical fume hood for the handling of this compound.

  • Verify Controls: Confirm the fume hood has a current certification and is drawing correctly.

  • Assemble Materials: Ensure all necessary PPE, spill kit materials (inert absorbent like vermiculite or sand), and designated waste containers are present before bringing the chemical into the hood.

  • Consult SDS: Always have the manufacturer's Safety Data Sheet (SDS) readily accessible.

Handling and Experimental Use
  • Weighing: Use disposable weigh boats. Tare the balance with the boat, add the compound carefully to avoid generating dust, and record the weight.

  • Transfers: If transferring the solid, use a spatula. If transferring a solution, use a pipette or syringe. Conduct all transfers over a tray or secondary containment to catch any potential drips.

  • Housekeeping: Clean any minor dust or drips immediately with a damp cloth (to be disposed of as hazardous waste). Wash hands thoroughly after handling, even if gloves were worn.[3]

Emergency Response Plan

Preparedness is paramount. In the event of an exposure or spill, a swift and correct response can significantly mitigate harm.

Incident TypeImmediate Response Protocol
Skin Exposure Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[10]
Eye Exposure Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][3][10] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention. Show the SDS to the responding medical personnel.
Minor Spill (<5g in a fume hood) Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep the mixture into a designated, labeled hazardous waste container. Decontaminate the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[10]
Major Spill (>5g or outside a fume hood) Evacuate the immediate area. Alert colleagues and your institution's Environmental Health and Safety (EHS) department. Prevent entry and await the professional response team.

Waste Management and Disposal

Proper disposal is a legal and ethical responsibility to protect our environment and public health.

  • Segregation: All materials contaminated with this compound are considered hazardous waste. This includes excess reagent, reaction mixtures, contaminated gloves, weigh boats, and cleaning materials.[11]

  • Containment: Use separate, clearly labeled, and sealable containers for solid and liquid waste. The label must read "Hazardous Waste" and include the full chemical name.[11]

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible chemicals.

  • Disposal: Contact your institution's EHS office or a licensed hazardous waste contractor for pickup and disposal.[11] Never pour this chemical or its waste down the drain.[3]

Safety Workflow Visualization

This diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_conclusion Phase 3: Conclusion & Disposal cluster_emergency Contingency: Emergency risk_assessment Risk Assessment (Review SDS) hood_check Verify Fume Hood Function risk_assessment->hood_check ppe_check Assemble PPE & Spill Kit handling Weighing & Handling (Inside Fume Hood) ppe_check->handling hood_check->ppe_check decon Decontaminate Work Area handling->decon emergency Execute Emergency Plan (Spill or Exposure) handling->emergency If Incident Occurs waste_seg Segregate Hazardous Waste decon->waste_seg disposal Store for EHS Pickup waste_seg->disposal

Caption: A procedural workflow for the safe handling of this compound.

By integrating these principles and protocols into your laboratory's standard operating procedures, you build a resilient culture of safety. This not only protects you and your colleagues but also ensures the continued integrity and success of your research.

References

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Reactant of Route 1
2-Bromo-6-fluoropyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-fluoropyridin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.